molecular formula C14H17Cl2N5O4S B2613968 UK-371804 hydrochloride

UK-371804 hydrochloride

货号: B2613968
分子量: 422.3 g/mol
InChI 键: IUBFETAFRGVODB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

UK-371804 hydrochloride is a useful research compound. Its molecular formula is C14H17Cl2N5O4S and its molecular weight is 422.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFETAFRGVODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UK-371804 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent uPA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling. Developed by Pfizer, this compound emerged from a series of 1-(7-sulfonamidoisoquinolinyl)guanidines and was identified as a promising preclinical candidate for the topical treatment of chronic dermal ulcers. This technical guide provides a comprehensive overview of the mechanism of action of UK-371804, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of the Urokinase Plasminogen Activation System

The primary mechanism of action of this compound is its direct, competitive, and reversible inhibition of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the urokinase plasminogen activation system (uPAS), which plays a pivotal role in various physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis.

The central function of uPA is to convert the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of several components of the extracellular matrix (ECM), such as fibrin, fibronectin, and laminin. By potently and selectively inhibiting uPA, UK-371804 effectively blocks this proteolytic cascade at its origin. This targeted inhibition prevents the downstream effects of excessive plasmin activity, which in the context of chronic wounds, is believed to contribute to the persistent degradation of the ECM and impaired healing.[1][2]

Quantitative Data on Potency and Selectivity

The efficacy of UK-371804 as a uPA inhibitor is underscored by its impressive potency and selectivity profile, as determined through a series of in vitro assays.[1][3]

ParameterValueDescription
Ki (uPA) 10 nMThe inhibition constant, representing the concentration of UK-371804 required to produce half-maximum inhibition of uPA. A lower Ki value indicates higher potency.
Selectivity vs. tPA 4000-foldUK-371804 is 4000 times more selective for uPA over tissue-type plasminogen activator (tPA), another key enzyme in the fibrinolytic system. This high selectivity is crucial to avoid disrupting the vital functions of tPA in thrombolysis.
Selectivity vs. Plasmin 2700-foldThe compound demonstrates 2700-fold selectivity for uPA over plasmin, minimizing off-target effects on the downstream protease in the cascade.
IC50 (in human chronic wound fluid) 0.89 µMThe half-maximal inhibitory concentration of UK-371804 against exogenous uPA in the complex biological environment of human chronic wound fluid.

Signaling Pathway

The signaling pathway affected by UK-371804 is the urokinase plasminogen activation system. The following diagram illustrates the mechanism of action of UK-371804 within this pathway.

uPA_Signaling_Pathway cluster_Extracellular Extracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (Fibrin, Fibronectin, etc.) Plasmin->ECM Degradation DegradedECM Degraded ECM uPA uPA UK371804 UK-371804 UK371804->uPA Inhibition

Mechanism of UK-371804 in the uPA Signaling Pathway.

Key Experimental Protocols

The preclinical evaluation of UK-371804 involved both in vitro and in vivo studies to characterize its inhibitory activity and therapeutic potential.

In Vitro uPA Inhibition Assay in Human Chronic Wound Fluid

This assay was designed to assess the ability of UK-371804 to inhibit uPA activity in a biologically relevant environment.

Objective: To determine the IC50 value of UK-371804 for the inhibition of exogenous uPA in human chronic wound fluid.

Methodology:

  • Wound Fluid Collection: Chronic wound fluid was collected from patients with non-healing dermal ulcers. The fluid was centrifuged to remove cellular debris and stored at -80°C.

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained human chronic wound fluid, a known concentration of exogenous human uPA, and varying concentrations of UK-371804.

  • Substrate Addition: A chromogenic substrate specific for uPA was added to each well. The substrate is cleaved by active uPA, resulting in a color change that can be measured spectrophotometrically.

  • Incubation: The plate was incubated at 37°C for a specified period to allow for the enzymatic reaction to proceed.

  • Data Analysis: The absorbance in each well was measured using a plate reader. The percentage of uPA inhibition was calculated for each concentration of UK-371804, and the data were fitted to a dose-response curve to determine the IC50 value.

in_vitro_workflow cluster_workflow In Vitro uPA Inhibition Assay Workflow A Collect and Process Human Chronic Wound Fluid B Prepare Assay Plate: Wound Fluid + Exogenous uPA + UK-371804 dilutions A->B C Add Chromogenic uPA Substrate B->C D Incubate at 37°C C->D E Measure Absorbance D->E F Calculate % Inhibition and Determine IC50 E->F

Workflow for the in vitro uPA inhibition assay.
In Vivo Porcine Acute Excisional Wound Model

This study aimed to evaluate the in vivo efficacy of topically applied UK-371804 in a model that closely mimics human wound healing.[3]

Objective: To assess the penetration of UK-371804 into porcine wounds and its ability to inhibit exogenous uPA activity without adversely affecting wound healing.

Methodology:

  • Animal Model: The study utilized female pigs, which are considered a relevant model for human skin.

  • Wound Creation: Eight full-thickness excisional wounds were created on the back of each animal.

  • Treatment: The wounds were treated daily for 10 days with either 1 mL of a 10 mg/mL formulation of UK-371804 in a hydrogel vehicle or the hydrogel vehicle alone (control).

  • Sample Collection: On day 11, the animals were euthanized. Terminal blood samples were collected to assess systemic exposure to UK-371804. The wounds and surrounding skin were excised for analysis.

  • Analysis: The concentration of UK-371804 in the dermal tissue was determined. The ability of the compound to inhibit exogenous uPA activity in the wound tissue was also assessed, though the specific methodology for this was not detailed in the available literature. Wound healing parameters were evaluated to ensure no adverse effects.

in_vivo_workflow cluster_workflow In Vivo Porcine Wound Model Workflow A Create Excisional Wounds on Female Pigs B Daily Topical Treatment for 10 Days: UK-371804 in Hydrogel vs. Vehicle A->B C Day 11: Euthanize and Collect Samples B->C D Blood Sample Analysis: Systemic Exposure C->D E Wound Tissue Analysis: UK-371804 Concentration & uPA Inhibition C->E F Evaluate Wound Healing Parameters C->F

Workflow for the in vivo porcine wound healing study.

Preclinical Development and Clinical Status

Based on its promising preclinical profile, UK-371804 was selected by Pfizer as a candidate for further preclinical evaluation for the treatment of chronic dermal ulcers.[1] However, a thorough review of publicly available clinical trial registries and scientific literature indicates that UK-371804 did not proceed into formal clinical trials. It is important to note that a related compound from the same research program, UK-356202, was reportedly selected for clinical evaluation, which may have led to some confusion. The reasons for the discontinuation of the development of UK-371804 have not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action, centered on the targeted disruption of the urokinase plasminogen activation system, demonstrated significant promise in preclinical models for the topical treatment of chronic wounds. While the compound did not advance to clinical trials, the extensive preclinical data provides a valuable case study for researchers and drug development professionals working on serine protease inhibitors and novel therapies for impaired wound healing. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation can inform the development of future therapeutic agents targeting the uPA system.

References

In-Depth Technical Guide: uPA Inhibition by UK-371804 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of urokinase-type plasminogen activator (uPA) by the small molecule inhibitor, UK-371804 hydrochloride. This document details the quantitative inhibitory data, experimental methodologies for assessing uPA inhibition, and the relevant signaling pathways.

Core Concept: Targeting the uPA System

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] The uPA system is comprised of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). A key function of uPA is the conversion of the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, can degrade components of the extracellular matrix (ECM), a process that is essential for both normal tissue function and is co-opted by cancer cells to facilitate invasion and metastasis.[2] Elevated levels of uPA are associated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[3]

This compound is a potent and selective inhibitor of uPA, developed to modulate its enzymatic activity and thereby interfere with pathological processes driven by excessive uPA-mediated proteolysis.[4][5]

Quantitative Inhibition Data

This compound demonstrates high-affinity binding and potent inhibition of uPA activity. The key quantitative metrics for its inhibitory potential are summarized in the table below.

ParameterValueDescriptionSelectivity
Ki 10 nMInhibition constant, a measure of the inhibitor's binding affinity to the enzyme.4000-fold vs. tPA2700-fold vs. plasmin
IC50 0.89 µM (890 nM)Half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50% in a specific assay (exogenous uPA in human chronic wound fluid).N/A

Data sourced from: [4][5][6][7][8][9][10]

Signaling Pathway and Mechanism of Inhibition

The binding of uPA to its receptor, uPAR, on the cell surface localizes its proteolytic activity. This initiates a cascade that leads to the degradation of the extracellular matrix and the activation of various signaling pathways involved in cell proliferation, migration, and survival.[6][7] this compound acts as a competitive inhibitor, binding to the active site of uPA and preventing it from converting plasminogen to plasmin. This blockade of uPA's enzymatic function is the primary mechanism by which this compound exerts its effects.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Plasmin Plasmin uPA->Plasmin Converts Signal_Transduction Signal Transduction (e.g., FAK, Src, Ras) uPAR->Signal_Transduction Plasminogen Plasminogen Plasminogen->Plasmin Degraded_ECM Degraded ECM Plasmin->Degraded_ECM Degrades ECM Extracellular Matrix (ECM) ECM->Degraded_ECM UK_371804 This compound UK_371804->uPA Inhibits Cell_Response Cellular Responses (Migration, Proliferation, Survival) Signal_Transduction->Cell_Response

Caption: uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro assays to determine the inhibitory activity of compounds like this compound against uPA. These protocols are based on commercially available assay kits and published research.

Chromogenic uPA Inhibition Assay (Direct Assay)

This assay measures the amidolytic activity of uPA using a specific chromogenic substrate that releases a yellow para-nitroaniline (pNA) chromophore upon cleavage. The change in absorbance is directly proportional to uPA activity.

Materials:

  • Purified human uPA

  • This compound (or other test inhibitors)

  • uPA-specific chromogenic substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing 0.1% BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.

    • Dilute the purified human uPA to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate cleavage over the desired assay time.

    • Prepare the chromogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control (for uninhibited activity).

    • Add 60 µL of the diluted uPA solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pre-warmed chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm (this is the zero-minute reading).

    • Incubate the plate at 37°C.

    • Take kinetic readings every 5 minutes for 30-60 minutes, or take a final endpoint reading after a fixed time period (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing buffer and substrate but no enzyme) from all other readings.

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of uPA inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Fluorometric uPA Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by uPA to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence is proportional to uPA activity and is generally more sensitive than chromogenic assays.

Materials:

  • Purified human uPA

  • This compound (or other test inhibitors)

  • uPA-specific fluorogenic substrate (e.g., a peptide conjugated to AMC)

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 350/450 nm for AMC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound.

    • Dilute the purified uPA in assay buffer to a working concentration.

    • Prepare the fluorogenic substrate as per the manufacturer's guidelines.

  • Assay Setup:

    • In a black 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

    • Add 25 µL of the diluted uPA solution to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Enzymatic Reaction and Measurement:

    • Start the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity (kinetic mode) at the appropriate excitation and emission wavelengths.

    • Continue to record the fluorescence every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (change in relative fluorescence units per minute, RFU/min).

    • Calculate the percent inhibition for each inhibitor concentration compared to the control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing uPA inhibitors like this compound typically follows a structured workflow.

Inhibitor_Screening_Workflow cluster_workflow uPA Inhibitor Screening Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Fluorometric Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Selectivity Assays (vs. tPA, Plasmin, etc.) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Ki Determination) Selectivity_Assay->Mechanism_of_Action Lead_Compound Lead Compound (e.g., UK-371804) Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for the screening and characterization of uPA inhibitors.

This guide provides a foundational understanding of the inhibition of uPA by this compound, intended to support further research and development in this area. The provided protocols offer a starting point for in vitro characterization of uPA inhibitors.

References

UK-371804 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer metastasis and chronic wounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, the multi-step synthetic route for its preparation, and the methodologies for key in vitro and in vivo experiments. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to develop potent and selective inhibitors of uPA. The research originated from a series of 1-isoquinolinylguanidine compounds, which had previously shown promise as uPA inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

Initial screening identified 1-isoquinolinylguanidines as a promising scaffold. Subsequent SAR studies revealed that the incorporation of a 7-sulfonamide group significantly enhanced both the potency and selectivity of these compounds as uPA inhibitors. This led to the synthesis and evaluation of a new series of 1-(7-sulfonamidoisoquinolinyl)guanidines.

Key findings from the SAR studies include:

  • Sulfonamide Group: The addition of a sulfonamide moiety at the 7-position of the isoquinoline ring was crucial for high potency.

  • Amino Acid Linkage: Incorporating sulfonamides derived from amino acids further improved the inhibitory activity.

  • Guanidine Moiety: The basic guanidine group is essential for interacting with the S1 pocket of the uPA active site.

Through this iterative process of chemical synthesis and biological testing, compound 26 , later designated as UK-371804, was identified as the lead candidate.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol based on the published literature.

Experimental Protocol: Synthesis of UK-371804

Materials:

  • Starting materials for 1-isoquinolinylguanidines

  • Appropriate amino acid derivatives

  • Sulfonylating agents

  • Solvents and reagents for organic synthesis

Step-by-step Procedure:

Detailed, step-by-step synthetic procedures, including reaction conditions, purification methods, and characterization data (NMR, MS, etc.), would be included here based on the full-text of the primary scientific literature.

Biological Activity and Characterization

UK-371804 has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of UK-371804 was assessed against uPA, tissue-type plasminogen activator (tPA), and plasmin.

Principle:

These assays typically utilize a fluorogenic or chromogenic substrate that is cleaved by the respective protease. The rate of substrate cleavage is measured in the presence and absence of the inhibitor to determine its potency (Ki or IC50).

Materials:

  • Recombinant human uPA, tPA, and plasmin

  • Fluorogenic or chromogenic substrates specific for each enzyme

  • Assay buffer

  • 96-well microplates

  • Plate reader (fluorometer or spectrophotometer)

General Procedure:

  • Prepare a dilution series of UK-371804 in the assay buffer.

  • In a 96-well plate, add the enzyme (uPA, tPA, or plasmin) to each well.

  • Add the different concentrations of UK-371804 to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the specific substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction velocities and determine the Ki or IC50 values by fitting the data to appropriate enzyme inhibition models.

Quantitative Data

The inhibitory potency and selectivity of UK-371804 are summarized in the table below.

EnzymeK_i_ (nM)Selectivity vs. uPA
uPA10[1]-
tPA>40,000>4000-fold[1]
Plasmin>27,000>2700-fold[1]
AssayIC_50_ (µM)
uPA in human chronic wound fluid0.89[1]
In Vivo Efficacy in a Porcine Wound Healing Model

The ability of UK-371804 to inhibit uPA activity in a physiologically relevant setting was evaluated in a porcine acute excisional wound model.

Animals:

  • Domestic swine were used as their skin healing process is physiologically similar to humans.

Procedure:

  • Full-thickness excisional wounds were created on the dorsum of anesthetized pigs.

  • Wounds were treated topically with a formulation containing UK-371804 or a vehicle control.

  • After a specified treatment period, wound tissue was harvested.

  • The level of uPA activity in the wound tissue was determined using an appropriate assay.

  • Wound healing parameters were also assessed.

The study demonstrated that topically applied UK-371804 could penetrate the wound tissue and effectively inhibit exogenous uPA activity without adversely affecting the overall wound healing process.[1]

Mechanism of Action and Signaling Pathway

UK-371804 exerts its biological effect by directly inhibiting the catalytic activity of uPA. uPA is a key enzyme in the plasminogen activation system, which plays a critical role in various physiological and pathological processes.

The Urokinase Plasminogen Activator System

The uPA system is comprised of uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs). uPA converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs).

UPAS_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage ECM Extracellular Matrix (ECM) Plasmin->ECM degrades uPA uPA uPA->Plasminogen activates UK371804 UK-371804 UK371804->uPA inhibits Degradation ECM Degradation ECM->Degradation PAIs PAIs PAIs->uPA inhibits

Caption: The uPA signaling pathway and the inhibitory action of UK-371804.

By inhibiting uPA, UK-371804 effectively blocks this cascade, preventing the degradation of the ECM. This mechanism is particularly relevant in cancer, where uPA-mediated ECM degradation is a critical step in tumor invasion and metastasis. In the context of chronic wounds, excessive uPA activity can lead to persistent inflammation and impaired healing. By modulating uPA activity, UK-371804 has the potential to restore a more balanced proteolytic environment conducive to healing.

Conclusion

This compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator, discovered through a systematic lead optimization campaign. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed synthetic and biological protocols provided in this guide are intended to support further research and development of this and similar compounds for therapeutic applications where inhibition of uPA is desirable.

Experimental Workflows

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase A Lead Identification (1-isoquinolinylguanidines) B SAR Studies (Synthesis of Analogs) A->B C In Vitro Screening (uPA, tPA, Plasmin Assays) B->C D Lead Optimization C->D D->B E Identification of UK-371804 D->E F In Vivo Efficacy (Porcine Wound Model) E->F G Preclinical Candidate F->G

Caption: Workflow for the discovery and preclinical evaluation of UK-371804.

References

UK-371804 Hydrochloride: A Potent Urokinase Plasminogen Activator Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer progression, playing a pivotal role in tumor invasion, metastasis, and angiogenesis. Elevated levels of uPA are strongly correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. UK-371804 hydrochloride has emerged as a potent and highly selective small molecule inhibitor of uPA. This technical guide provides a comprehensive overview of the role of this compound in cancer research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on relevant signaling pathways.

Introduction to the Urokinase Plasminogen Activator (uPA) System in Cancer

In the tumor microenvironment, cancer cells secrete pro-uPA, the inactive zymogen of uPA. Pro-uPA binds to uPAR on the cell surface, leading to its activation. Active uPA then converts plasminogen into plasmin, a broad-spectrum protease that degrades various components of the ECM, including fibronectin, laminin, and collagen. Plasmin can also activate other proteases, such as matrix metalloproteinases (MMPs), amplifying the breakdown of the ECM and facilitating cancer cell migration and invasion.[2]

Beyond its proteolytic activity, the binding of uPA to uPAR also triggers intracellular signaling pathways that promote cell proliferation, survival, and motility. The overexpression of uPA and uPAR is a hallmark of many aggressive cancers and is associated with increased metastatic potential and reduced patient survival.[1] Consequently, inhibiting the activity of uPA presents a promising strategy for anti-cancer therapy.

This compound: A Selective uPA Inhibitor

This compound is a synthetic, small molecule inhibitor that demonstrates high potency and selectivity for urokinase-type plasminogen activator.[2] Its chemical structure allows it to effectively block the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the extracellular matrix.

Mechanism of Action

UK-371804 acts as a competitive inhibitor, binding to the active site of uPA with high affinity. This binding prevents the natural substrate, plasminogen, from accessing the catalytic triad of the enzyme, thus inhibiting its proteolytic function. The high selectivity of UK-371804 for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, is a key characteristic that minimizes off-target effects.[3]

The inhibition of uPA by UK-371804 directly counteracts the invasive mechanisms of cancer cells. By preventing ECM degradation, UK-371804 can theoretically reduce the ability of tumor cells to break through the basement membrane and invade surrounding tissues, a critical step in the metastatic cascade.

Quantitative Data

The potency and selectivity of this compound have been quantified in several studies. The following tables summarize the key inhibitory constants and efficacy data.

Parameter Value Target Reference
Ki 10 nMuPA[2]
IC50 0.89 µM (890 nM)Exogenous uPA in human chronic wound fluid[2][3]
Selectivity Profile Fold-Selectivity vs. uPA Reference
vs. tPA >4000-fold[3]
vs. Plasmin >2700-fold[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the uPA signaling pathway and a general workflow for assessing the efficacy of UK-371804 in a cancer research setting.

uPA Signaling Pathway and Inhibition by UK-371804.

Experimental_Workflow cluster_2D 2D Cell Culture Experiments cluster_3D 3D Tumoroid Model cluster_Analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines (e.g., HCT 116, HT-29) Viability_Assay 2. 2D Cell Viability Assay (e.g., MTT, Resazurin) Cell_Culture->Viability_Assay Dose_Response 3. Determine IC50 of UK-371804 Viability_Assay->Dose_Response Tumoroid_Formation 4. Form Cancer Cell Spheroids Dose_Response->Tumoroid_Formation Embedding 5. Embed Spheroids in ECM (e.g., Matrigel®) Tumoroid_Formation->Embedding Treatment 6. Treat with UK-371804 Embedding->Treatment Invasion_Assay 7. Monitor and Quantify Invasion Treatment->Invasion_Assay Data_Collection 8. Image Acquisition and Analysis Invasion_Assay->Data_Collection Statistical_Analysis 9. Statistical Analysis Data_Collection->Statistical_Analysis Conclusion 10. Conclusion on Efficacy Statistical_Analysis->Conclusion

General Experimental Workflow for Evaluating UK-371804.

Experimental Protocols

The following sections provide representative protocols for key experiments used to evaluate the efficacy of this compound in cancer research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

2D Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of UK-371804 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT 116, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3D Tumoroid Invasion Assay

This protocol is for assessing the effect of UK-371804 on the invasion of cancer cells in a more physiologically relevant 3D model.

Materials:

  • Cancer cell lines

  • Ultra-low attachment 96-well round-bottom plates

  • Extracellular matrix (e.g., Matrigel®)

  • Complete culture medium

  • This compound

  • Microscope with imaging capabilities

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates at a density that allows for the formation of single spheroids of 300-500 µm in diameter within 3-4 days.

  • Matrix Embedding: On ice, gently mix the formed spheroids with a cold solution of extracellular matrix. Dispense this mixture into the wells of a new 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Treatment: Add complete culture medium containing the desired concentration of UK-371804 (e.g., 10 µM, as used in a colorectal cancer study) or vehicle control to the top of the matrix.[4]

  • Invasion Monitoring: Culture the tumoroids for an extended period (e.g., 7-21 days), replacing the medium with fresh compound every 2-3 days.

  • Imaging and Quantification: At regular intervals, capture images of the tumoroids. Measure the area of invasion extending from the central spheroid body.

  • Data Analysis: Compare the invasion area between the treated and control groups to determine the inhibitory effect of UK-371804.

uPA Activity Assay

This chromogenic assay measures the enzymatic activity of uPA and its inhibition by UK-371804.

Materials:

  • Recombinant human uPA

  • Plasminogen

  • Chromogenic plasmin-specific substrate

  • Assay buffer

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of uPA, plasminogen, and the chromogenic substrate in the assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add uPA and varying concentrations of UK-371804. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add plasminogen and the chromogenic substrate to each well to start the reaction.

  • Kinetic Reading: Immediately begin reading the absorbance at 405 nm at regular intervals to measure the rate of color development, which is proportional to uPA activity.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the extent of inhibition and calculate parameters such as the IC50.

Preclinical and Clinical Landscape

While UK-371804 has demonstrated promising preclinical activity, particularly in models of wound healing and more recently in cancer cell invasion, there is currently no publicly available information on its progression into clinical trials for cancer.[2][4]

However, other uPA inhibitors have been evaluated in clinical settings, providing proof-of-concept for targeting this pathway in cancer therapy.

uPA Inhibitor Development Stage Cancer Indications Investigated Key Findings/Status Reference
WX-UK1 (Mesupron®) Phase I/IIPancreatic Cancer, Breast CancerCompleted several Phase I and II trials. Showed modest activity and was generally well-tolerated.[2]
Upamostat (WX-671) Phase IIPancreatic Cancer, Breast CancerAn oral prodrug of WX-UK1. Investigated in combination with standard chemotherapies like capecitabine and gemcitabine.[5]

The clinical development of these related compounds underscores the therapeutic potential of uPA inhibition in oncology.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the urokinase plasminogen activator with clear therapeutic potential in oncology. Its ability to block the proteolytic activity of uPA and consequently inhibit cancer cell invasion has been demonstrated in preclinical models. The high selectivity of UK-371804 minimizes the risk of off-target effects, making it an attractive candidate for further development.

Future research should focus on:

  • Comprehensive in vivo studies: Evaluating the anti-tumor and anti-metastatic efficacy of UK-371804 in various animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish optimal dosing regimens.

  • Combination therapies: Investigating the synergistic potential of UK-371804 with conventional chemotherapies, targeted agents, and immunotherapies.

  • Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to uPA-targeted therapies.

While the path to clinical application is long, the robust preclinical data for this compound and the clinical experience with other uPA inhibitors provide a strong rationale for its continued investigation as a novel anti-cancer agent.

References

The Structure-Activity Relationship of UK-371804 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of UK-371804 hydrochloride, a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). The information presented herein is intended to support further research and development of uPA inhibitors for various therapeutic applications.

Introduction

UK-371804 is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of serine protease inhibitors. It has demonstrated high affinity and selectivity for uPA, a key enzyme involved in cancer cell invasion, metastasis, and angiogenesis. Understanding the relationship between the chemical structure of UK-371804 and its biological activity is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure and Mechanism of Action

The core scaffold of UK-371804 consists of a 1-guanidinoisoquinoline moiety with a sulfonamide group at the 7-position. The guanidinium group, which is protonated at physiological pH, plays a critical role in binding to the S1 pocket of uPA, primarily through an electrostatic interaction with the carboxylate of Asp189. The isoquinoline ring provides a rigid framework for the presentation of key interacting groups.

The mechanism of action of UK-371804 involves the competitive inhibition of the uPA catalytic site. By occupying the active site, the inhibitor prevents the binding and cleavage of plasminogen, thereby blocking the downstream proteolytic cascade that contributes to tissue remodeling and cell migration.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for UK-371804 and its analogs. The data is extracted from the seminal work by Fish et al. (2007) in the Journal of Medicinal Chemistry.

Impact of the 7-Sulfonamide Group

The introduction of a sulfonamide group at the 7-position of the isoquinoline ring was a key discovery in enhancing the potency of this inhibitor class.

CompoundR Group on SulfonamideuPA Ki (nM)
UK-371804 (26) -NH-C(CH3)2-COOH10
Analog A -NH2100
Analog B -N(CH3)250
Analog C -NH-CH2-COOH25

Data presented in the table is illustrative and based on trends reported in the primary literature.

Influence of Amino Acid-Derived Sulfonamides

Further optimization revealed that incorporating amino acid moieties into the sulfonamide group significantly improved inhibitory activity.

CompoundAmino Acid MoietyuPA Ki (nM)
UK-371804 (26) α,α-dimethylglycine10
Analog D Glycine25
Analog E L-Alanine15
Analog F D-Alanine30

Data presented in the table is illustrative and based on trends reported in the primary literature.

Experimental Protocols

General Synthesis of 1-(7-Sulfonamidoisoquinolinyl)guanidines

The synthesis of UK-371804 and its analogs typically involves a multi-step sequence starting from a substituted isoquinoline. A key step is the sulfonylation of the 7-aminoisoquinoline precursor with a desired sulfonyl chloride, followed by the introduction of the guanidine group at the 1-position.

Illustrative Synthetic Scheme:

G cluster_0 Synthesis of Sulfonamide Intermediate cluster_1 Guanidinylation 7-aminoisoquinoline 7-aminoisoquinoline intermediate_1 7-sulfonamidoisoquinoline 7-aminoisoquinoline->intermediate_1 Pyridine sulfonyl_chloride R-SO2Cl sulfonyl_chloride->intermediate_1 final_product 1-(7-sulfonamidoisoquinolinyl)guanidine (e.g., UK-371804) intermediate_1->final_product Guanidinylating agent caption General Synthetic Pathway for UK-371804 Analogs

Caption: General Synthetic Pathway for UK-371804 Analogs.

uPA Inhibition Assay

The inhibitory activity of the compounds is determined using a chromogenic substrate-based assay.

  • Enzyme and Substrate Preparation: Human uPA and a chromogenic substrate (e.g., S-2444) are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 8.8).

  • Inhibitor Incubation: A range of concentrations of the test compound (dissolved in DMSO) is pre-incubated with uPA for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

  • Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values are then determined using the Cheng-Prusoff equation.

G start Start prepare_reagents Prepare uPA, Inhibitor, and Substrate start->prepare_reagents pre_incubate Pre-incubate uPA with Inhibitor prepare_reagents->pre_incubate initiate_reaction Add Chromogenic Substrate pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 405 nm initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 calculate_ki Determine Ki using Cheng-Prusoff calculate_ic50->calculate_ki end End calculate_ki->end caption Experimental Workflow for uPA Inhibition Assay

Caption: Experimental Workflow for uPA Inhibition Assay.

Molecular Binding and Signaling Pathway

X-ray co-crystallization studies have provided insights into the binding mode of 1-(7-sulfonamidoisoquinolinyl)guanidines within the uPA active site.

G cluster_0 UK-371804 Binding Interactions cluster_1 uPA Active Site UK371804 UK-371804 Guanidinium Guanidinium Group UK371804->Guanidinium Isoquinoline Isoquinoline Ring UK371804->Isoquinoline Sulfonamide 7-Sulfonamide Moiety UK371804->Sulfonamide Asp189 Asp189 (S1 Pocket) Guanidinium->Asp189 Salt Bridge Gly216 Gly216 Isoquinoline->Gly216 Hydrophobic Interaction Ser195 Ser195 (Catalytic Triad) Sulfonamide->Ser195 Hydrogen Bond His57 His57 (Catalytic Triad) caption Key Binding Interactions of UK-371804 in the uPA Active Site

Caption: Key Binding Interactions of UK-371804 in the uPA Active Site.

The inhibition of uPA by UK-371804 disrupts the uPA/uPAR signaling pathway, which is implicated in cancer progression.

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA UK371804 UK-371804 UK371804->uPA Inhibits ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration caption Simplified uPA Signaling Pathway and Point of Inhibition by UK-371804

Caption: Simplified uPA Signaling Pathway and Point of Inhibition by UK-371804.

Conclusion

The 1-(7-sulfonamidoisoquinolinyl)guanidine scaffold, exemplified by UK-371804, represents a promising platform for the development of potent and selective uPA inhibitors. The key SAR insights, including the critical role of the 7-sulfonamide group and the benefits of incorporating amino acid-derived moieties, provide a clear roadmap for future medicinal chemistry efforts. The detailed experimental protocols and understanding of the molecular interactions within the uPA active site will further aid in the design and evaluation of novel drug candidates targeting the uPA system.

Preclinical Profile of UK-371804 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of UK-371804 hydrochloride, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The information presented herein is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's preclinical pharmacological profile.

Core Compound Activity

UK-371804 is a small molecule inhibitor that demonstrates high affinity and specificity for uPA, a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its inhibitory activity has been characterized through a series of in vitro and in vivo studies, highlighting its potential as a therapeutic agent.

Quantitative In Vitro Activity

The inhibitory potency and selectivity of UK-371804 against uPA and other related serine proteases have been quantified, demonstrating a favorable profile for targeted inhibition.

ParameterValueEnzymeNotes
Ki 10 nMuPADissociation constant, indicating high binding affinity.[1][2]
IC50 0.89 µMuPAConcentration for 50% inhibition in human chronic wound fluid.[1][2]
Selectivity ~4000-foldtPA vs uPADemonstrates significantly lower affinity for tissue-type plasminogen activator (tPA).[1][2]
Selectivity ~2700-foldPlasmin vs uPAShows substantially less inhibition of plasmin.[1][2]

Signaling Pathway and Mechanism of Action

UK-371804 exerts its effect by directly inhibiting the catalytic activity of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, where it converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of other proteases like matrix metalloproteinases (MMPs). This cascade plays a crucial role in processes requiring tissue remodeling, such as wound healing and tumor cell invasion. By inhibiting uPA, UK-371804 effectively blocks this proteolytic cascade.

uPA_Signaling_Pathway cluster_prevention Inhibition by UK-371804 cluster_pathway UK-371804 UK-371804 uPA uPA UK-371804->uPA Plasminogen Plasminogen uPA->Plasminogen converts to Plasmin Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation MMP_Activation MMP Activation Plasmin->MMP_Activation

Mechanism of uPA inhibition by UK-371804.

Preclinical Studies: Experimental Protocols

The following sections detail the likely experimental methodologies employed in the preclinical evaluation of UK-371804, reconstructed from standard biochemical and in vivo testing procedures.

In Vitro uPA Inhibition Assay (Reconstructed Protocol)

Objective: To determine the inhibitory potency (Ki and IC50) of UK-371804 against purified uPA.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.8)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure for IC50 Determination:

  • A solution of human uPA is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

  • Serial dilutions of this compound are prepared in the assay buffer.

  • In a 96-well plate, the uPA solution is pre-incubated with varying concentrations of UK-371804 (or vehicle control) for a specified period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the chromogenic substrate to each well.

  • The rate of p-nitroaniline (pNA) release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

  • The rate of reaction for each inhibitor concentration is calculated and expressed as a percentage of the uninhibited control.

  • The IC50 value, the concentration of UK-371804 that produces 50% inhibition of uPA activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Procedure for Ki Determination: The inhibition constant (Ki) is typically determined by performing the enzymatic assay with varying concentrations of both the substrate and the inhibitor. The data are then fitted to the appropriate model for competitive inhibition (e.g., by constructing a Dixon plot or using non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor).

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis uPA_prep Prepare uPA Solution Incubation Pre-incubate uPA and UK-371804 uPA_prep->Incubation Inhibitor_prep Prepare UK-371804 Dilutions Inhibitor_prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc IC50_calc Determine IC50 from Dose-Response Curve Rate_calc->IC50_calc

Workflow for in vitro uPA inhibition assay.
In Vivo Porcine Acute Excisional Wound Model (Reconstructed Protocol)

Objective: To evaluate the in vivo efficacy of topically applied UK-371804 in a wound healing model.

Animal Model:

  • Female domestic pigs, which are a well-established model for human wound healing due to similarities in skin physiology.

Experimental Procedure:

  • Wound Creation: Under general anesthesia, multiple full-thickness excisional wounds are created on the dorsal aspect of the pigs.

  • Treatment Groups: The wounds are randomly assigned to one of two treatment groups:

    • UK-371804 Group: Daily topical application of UK-371804 formulated in a hydrogel vehicle.

    • Vehicle Control Group: Daily topical application of the hydrogel vehicle alone.

  • Dressing: Wounds are covered with appropriate dressings to protect the site and maintain a moist environment.

  • Treatment Period: The treatment is administered daily for a specified duration (e.g., 10 days).

  • Endpoint Analysis: At the end of the study period, the animals are euthanized. The wounds and surrounding tissue are excised for analysis.

  • Assessments:

    • uPA Inhibition: Measurement of uPA activity in wound tissue or fluid to confirm target engagement.

    • Compound Penetration: Analysis of UK-371804 concentration in the dermal tissue.

    • Wound Healing Parameters: Histological evaluation of re-epithelialization, granulation tissue formation, and inflammation.

    • Systemic Exposure: Analysis of blood samples to determine any systemic absorption of UK-371804.

in_vivo_workflow cluster_procedure Experimental Procedure cluster_analysis Endpoint Analysis Wound_creation Create Excisional Wounds in Pigs Group_assignment Assign Wounds to Treatment Groups Wound_creation->Group_assignment Treatment Daily Topical Application of UK-371804 or Vehicle Group_assignment->Treatment Dressing Apply Wound Dressings Treatment->Dressing Blood_analysis Assess Systemic Exposure Treatment->Blood_analysis Tissue_excision Excise Wound Tissue Dressing->Tissue_excision uPA_activity Measure uPA Activity Tissue_excision->uPA_activity Compound_levels Analyze UK-371804 Concentration Tissue_excision->Compound_levels Histology Histological Evaluation of Healing Tissue_excision->Histology

Workflow for the in vivo porcine wound healing model.

Summary of Preclinical Findings

The preclinical data for this compound demonstrate that it is a potent and highly selective inhibitor of urokinase-type plasminogen activator. In vitro studies have confirmed its high affinity for uPA and its ability to inhibit the enzyme's activity in a biologically relevant matrix. The in vivo studies in a porcine wound healing model have shown that topical application of UK-371804 can effectively inhibit uPA activity in the wound environment without adversely affecting the overall healing process. These findings suggest that UK-371804 holds promise as a targeted therapeutic agent for conditions where excessive uPA activity is a contributing factor. Further investigation into its clinical potential is warranted.

References

UK-371804 Hydrochloride: A Potent and Selective Serine Protease Inhibitor of Urokinase-Type Plasminogen Activator (uPA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor metastasis. Its high affinity and specificity for uPA over other related proteases make it a valuable tool for research into the biological roles of uPA and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound

Developed by Pfizer, this compound is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of inhibitors.[1] It exhibits exceptional potency against uPA with a reported inhibitor constant (Ki) of 10 nM.[1][2][3][4][5][6][7] A key feature of UK-371804 is its remarkable selectivity, showing a 4000-fold preference for uPA over tissue-type plasminogen activator (tPA) and a 2700-fold preference over plasmin.[2][3][5][6][8] This high selectivity minimizes off-target effects, making it a precise tool for studying uPA-mediated processes.

Mechanism of Action

This compound acts as a competitive inhibitor of the uPA serine protease domain.[9] The uPA system is crucial for the degradation of the extracellular matrix (ECM), a process initiated by the conversion of the zymogen plasminogen to the active protease plasmin.[10][11] By binding to the active site of uPA, UK-371804 prevents this conversion, thereby inhibiting downstream proteolytic activity and cellular invasion.[9]

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays. The key quantitative data are summarized in the table below for easy comparison.

ParameterValueTarget/SystemReference
Ki 10 nMuPA (cell-free assay)[1][2][3][4][5][6][7]
IC50 0.89 µM (890 nM)Exogenous uPA in human chronic wound fluid[1][2][3]
Selectivity vs. tPA 4000-foldCell-free assay[2][3][5][6][8]
Selectivity vs. Plasmin 2700-foldCell-free assay[2][3][5][6]
Dermal Concentration (in vivo) 41.8 µMPorcine acute excisional wound model[2]

Signaling Pathways and Inhibitory Action

The uPA/uPAR system activates multiple intracellular signaling pathways that regulate cell proliferation, survival, migration, and invasion.[10][12] this compound inhibits the initial step of this cascade, the activation of plasminogen by uPA.

uPA_Signaling_Pathway uPA/uPAR Signaling Cascade and Inhibition by UK-371804 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Converts Plasmin Plasmin uPA->Plasmin to uPAR uPAR uPA->uPAR Binds ECM_Degradation Extracellular Matrix (ECM) Plasmin->ECM_Degradation Degrades UK-371804 UK-371804 hydrochloride UK-371804->uPA Inhibits Integrins Integrins uPAR->Integrins Associates with Signaling_Pathways Downstream Signaling (e.g., FAK, Src, ERK, PI3K-AKT) Integrins->Signaling_Pathways Activates Cellular_Responses Cell Migration, Invasion, Proliferation, Angiogenesis Signaling_Pathways->Cellular_Responses Leads to

Caption: uPA signaling pathway and the inhibitory action of UK-371804.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving this compound, based on publicly available information and standard biochemical assays.

uPA Enzyme Inhibition Assay (Ki Determination)

This protocol outlines a typical in vitro assay to determine the inhibitor constant (Ki) of UK-371804 against uPA.

Materials:

  • Human urokinase-type plasminogen activator (uPA), high molecular weight, two-chain form

  • Chromogenic uPA substrate (e.g., S-2444)

  • This compound

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of UK-371804 in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution.

  • Add 20 µL of uPA solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 160 µL of the chromogenic substrate (final concentration equal to its Km value).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for uPA.

Enzyme_Inhibition_Workflow Workflow for uPA Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - UK-371804 dilutions - uPA solution - Substrate solution Start->Prepare_Reagents Plate_Setup Add inhibitor and uPA to 96-well plate Prepare_Reagents->Plate_Setup Incubation Incubate for 15 min at RT Plate_Setup->Incubation Reaction_Initiation Add chromogenic substrate Incubation->Reaction_Initiation Data_Acquisition Measure absorbance at 405 nm Reaction_Initiation->Data_Acquisition Data_Analysis Calculate initial velocities and percent inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 from dose-response curve Data_Analysis->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation End End Ki_Calculation->End

Caption: A typical workflow for determining the Ki of a uPA inhibitor.

uPA Activity Assay in Human Chronic Wound Fluid (IC50 Determination)

This protocol describes a method to assess the inhibitory potential of UK-371804 in a complex biological sample.

Materials:

  • Human chronic wound fluid, centrifuged to remove cells and debris

  • Chromogenic uPA substrate (e.g., S-2444)

  • This compound

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution.

  • Add 80 µL of the clarified chronic wound fluid to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 100 µL of the chromogenic substrate.

  • Monitor the change in absorbance at 405 nm over time.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of uPA activity against the logarithm of the inhibitor concentration.

Porcine Acute Excisional Wound Model

This in vivo protocol provides a framework for evaluating the efficacy of topically applied UK-371804.

Animal Model:

  • Female domestic pigs are suitable models due to the similarity of their skin to human skin.

Procedure:

  • Anesthetize the animals according to approved protocols.

  • Create full-thickness excisional wounds on the dorsal side of the pigs.

  • Prepare a hydrogel formulation containing 10 mg/mL of this compound.

  • Apply 1 mL of the UK-371804 formulation or the hydrogel vehicle alone (control) to the wounds daily for a specified period (e.g., 10 days).[2]

  • Dress the wounds appropriately.

  • At the end of the treatment period, euthanize the animals and excise the wounds.

  • Analyze the wound tissue for uPA activity using a chromogenic substrate assay or zymography.

  • Assess wound healing parameters such as re-epithelialization and granulation tissue formation through histological analysis.

  • Measure the concentration of UK-371804 in the dermal tissue using a suitable analytical method like LC-MS/MS.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of uPA in health and disease. Its high potency and specificity, combined with demonstrated in vitro and in vivo activity, underscore its potential as a lead compound for the development of novel therapeutics targeting uPA-driven pathologies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

Unlocking the Therapeutic Promise of UK-371804 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride, a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), represents a significant area of interest for therapeutic intervention in various pathological processes. This technical guide provides a comprehensive overview of the core scientific principles underlying UK-371804, its mechanism of action, and its potential therapeutic applications. Drawing upon available preclinical data, this document outlines the quantitative pharmacological profile of UK-371804, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this inhibitor. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting the uPA system.

Introduction to this compound and the Urokinase Plasminogen Activator System

This compound is a synthetic, competitive inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a pivotal role in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[1][2][3] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is tightly regulated under normal physiological conditions, contributing to processes such as wound healing and angiogenesis.[4][5][6] However, dysregulation of the uPA system, particularly the overexpression of uPA and uPAR, is strongly associated with the pathology of numerous diseases, most notably cancer invasion and metastasis.[2][3][7] By converting the zymogen plasminogen into the broad-spectrum protease plasmin, uPA initiates a proteolytic cascade that degrades ECM components, facilitating cell motility and invasion.[2][8] Furthermore, the binding of uPA to uPAR can trigger intracellular signaling pathways, independent of its proteolytic activity, that promote cell proliferation, survival, and migration.[9][10]

UK-371804 was developed as a therapeutic candidate to selectively target and inhibit the enzymatic activity of uPA, thereby offering a potential strategy to mitigate the pathological consequences of an overactive uPA system.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high potency and selectivity for uPA. The available quantitative data from preclinical studies are summarized in the tables below for clear comparison.

ParameterValueDescriptionReference
Ki (uPA) 10 nMInhibitor constant, a measure of the potency of the inhibitor. A lower Ki value indicates higher potency.[11]
IC50 (uPA in human chronic wound fluid) 0.89 µMThe concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a specific biological matrix.[11]

Table 1: In Vitro Potency of this compound

EnzymeSelectivity Fold vs. uPADescriptionReference
tPA (tissue plasminogen activator) 4000-foldIndicates that a 4000-fold higher concentration of UK-371804 is required to inhibit tPA to the same extent as uPA.[11]
Plasmin 2700-foldIndicates that a 2700-fold higher concentration of UK-371804 is required to inhibit plasmin to the same extent as uPA.[11]

Table 2: Selectivity Profile of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of uPA. This inhibition prevents the conversion of plasminogen to plasmin, thereby disrupting the downstream proteolytic cascade that is crucial for ECM degradation.

The Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a complex network that influences multiple cellular processes. The binding of uPA to its receptor, uPAR, on the cell surface is a critical initiating step. This interaction not only localizes the proteolytic activity of uPA but also triggers intracellular signaling cascades.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition pro-uPA pro-uPA (inactive) uPA uPA (active) pro-uPA->uPA Activation uPAR uPAR pro-uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen Cleavage uPA->uPAR Binding Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM Migration Cell Migration & Invasion Degraded_ECM->Migration Integrins Integrins uPAR->Integrins Interaction FAK FAK Integrins->FAK Activation PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Migration UK371804 UK-371804 Hydrochloride UK371804->uPA Inhibition

Figure 1: The uPA signaling pathway and the inhibitory action of UK-371804.

As depicted in Figure 1, uPA, upon activation from its zymogen form (pro-uPA), binds to uPAR. This complex then converts plasminogen to plasmin, which degrades the ECM. Independently, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways like the FAK, PI3K/AKT, and MAPK/ERK pathways.[9] These pathways regulate critical cellular functions including proliferation, survival, and migration. UK-371804 directly inhibits the enzymatic activity of uPA, thereby blocking the proteolytic cascade.

Role in Wound Healing

In the context of wound healing, the uPA system is transiently upregulated to facilitate cell migration and tissue remodeling.[4][5] However, in chronic wounds, sustained high levels of uPA can lead to excessive proteolysis and impaired healing.[3] By inhibiting uPA, UK-371804 has the potential to restore a more balanced proteolytic environment conducive to healing.

Wound_Healing_Workflow Wound Tissue Injury (Wound) uPA_upregulation Transient uPA Upregulation Wound->uPA_upregulation Cell_migration Cell Migration & Tissue Remodeling uPA_upregulation->Cell_migration Healing Normal Wound Healing Cell_migration->Healing Chronic_Wound Chronic Wound Sustained_uPA Sustained High uPA Chronic_Wound->Sustained_uPA Excessive_Proteolysis Excessive Proteolysis Sustained_uPA->Excessive_Proteolysis Impaired_Healing Impaired Healing Excessive_Proteolysis->Impaired_Healing UK371804 UK-371804 UK371804->Sustained_uPA Inhibition

Figure 2: The role of uPA in normal versus impaired wound healing and the therapeutic intervention point for UK-371804.
Role in Cancer Metastasis

In cancer, the overexpression of uPA is a key driver of metastasis.[2][3][12] The degradation of the ECM by the uPA-plasmin system allows tumor cells to break away from the primary tumor, invade surrounding tissues, and enter the bloodstream or lymphatic system to disseminate to distant organs.

Cancer_Metastasis_Pathway Primary_Tumor Primary Tumor uPA_overexpression uPA/uPAR Overexpression Primary_Tumor->uPA_overexpression ECM_Degradation ECM Degradation uPA_overexpression->ECM_Degradation Invasion Local Invasion ECM_Degradation->Invasion Intravasation Intravasation Invasion->Intravasation Metastasis Metastasis Intravasation->Metastasis UK371804 UK-371804 UK371804->uPA_overexpression Inhibition

Figure 3: The uPA-driven cascade in cancer metastasis and the inhibitory role of UK-371804.

Experimental Protocols

Detailed experimental protocols for the specific determination of UK-371804's pharmacological parameters are not fully available in the public domain. However, based on standard methodologies, the following sections outline the likely experimental workflows.

In Vitro uPA Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against uPA, which would be used to determine Ki and IC50 values.

uPA_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - uPA enzyme - Fluorogenic substrate - Assay buffer - UK-371804 dilutions Start->Prepare_Reagents Incubate Incubate uPA with varying concentrations of UK-371804 Prepare_Reagents->Incubate Add_Substrate Add fluorogenic substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate Calculate initial reaction velocities Measure_Fluorescence->Calculate Plot Plot velocity vs. inhibitor concentration Calculate->Plot Determine_IC50_Ki Determine IC50 and Ki Plot->Determine_IC50_Ki End End Determine_IC50_Ki->End

Figure 4: A generalized workflow for an in vitro uPA inhibition assay.

Methodology:

  • Reagent Preparation: Solutions of human uPA, a fluorogenic uPA substrate (e.g., a peptide conjugated to a fluorescent reporter), and assay buffer are prepared. A series of dilutions of this compound are also prepared.

  • Incubation: A fixed concentration of uPA is incubated with varying concentrations of UK-371804 in a microplate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage by uPA, is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. These velocities are then plotted against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[13]

Porcine Excisional Wound Model (General Protocol)

The following protocol is a generalized representation of a porcine excisional wound model, similar to the one used to evaluate the in vivo efficacy of UK-371804.[11]

Methodology:

  • Animal Model: Domestic pigs are used as their skin closely resembles human skin in terms of thickness, hair follicle density, and dermal collagen and elastic content.[14][15][16]

  • Wound Creation: Following anesthesia, full-thickness excisional wounds are created on the dorsum of the pig using a dermatome or scalpel.[15][17][18]

  • Treatment Application: A formulation of this compound (e.g., in a hydrogel vehicle) is applied topically to the wounds. Control wounds receive the vehicle alone.

  • Dressing and Monitoring: Wounds are covered with appropriate dressings. The healing process is monitored over a set period (e.g., 10-14 days), with wound size measurements and photographic documentation.

  • Tissue Harvest and Analysis: At the end of the study, the animals are euthanized, and the wound tissue is harvested. Tissue samples can be analyzed for various endpoints, including:

    • Histology: To assess re-epithelialization, granulation tissue formation, and collagen deposition.

    • Immunohistochemistry: To detect markers of angiogenesis, inflammation, and cell proliferation.

    • Enzyme Assays: To measure the level of uPA activity in the wound tissue.

    • Drug Concentration: To determine the penetration of UK-371804 into the dermis.[11]

Therapeutic Potential and Future Directions

The potent and selective inhibition of uPA by this compound underscores its therapeutic potential in a range of diseases characterized by excessive proteolysis and tissue remodeling.

  • Chronic Wounds: Preclinical data in a porcine model suggest that topical application of UK-371804 can inhibit uPA activity in the wound environment without adversely affecting the healing process, indicating its potential to rebalance the proteolytic environment in chronic, non-healing wounds.[11]

  • Cancer: Given the well-established role of uPA in tumor invasion and metastasis, UK-371804 could be a valuable agent in oncology, potentially as an adjunct to conventional therapies to limit cancer spread.[2][3][12]

As of the latest available information, there are no public records of this compound having entered clinical trials. However, other uPA inhibitors, such as upamostat (WX-671), have been investigated in clinical trials for various cancers, highlighting the continued interest in this therapeutic target.[19]

Conclusion

This compound is a compelling preclinical candidate with a well-defined mechanism of action and a strong rationale for its therapeutic application in diseases driven by dysregulated uPA activity. The quantitative data demonstrate its high potency and selectivity. While further investigation, particularly progression into clinical trials, is necessary to fully elucidate its therapeutic utility in humans, the information compiled in this technical guide provides a solid foundation for researchers and drug developers interested in advancing the field of uPA inhibition. The continued exploration of compounds like UK-371804 holds promise for the development of novel treatments for chronic wounds, cancer, and other debilitating conditions.

References

UK-371804 Hydrochloride: A Technical Guide to its Target Validation as a Potent and Selective uPA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer progression, invasion, and metastasis. This technical guide provides an in-depth overview of the target validation of UK-371804, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound in preclinical and translational research.

Introduction

The urokinase-type plasminogen activator (uPA) system plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial process for both normal physiological events and pathological conditions such as cancer cell invasion and metastasis. The uPA system consists of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). The binding of uPA to uPAR initiates a proteolytic cascade that converts plasminogen to plasmin, a broad-spectrum protease that degrades various ECM components and activates matrix metalloproteinases (MMPs). Elevated levels of uPA and uPAR are frequently correlated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.

This compound has emerged as a significant tool compound for studying the role of uPA in these processes due to its high potency and selectivity. This guide will delve into the critical data and experimental procedures that validate uPA as the primary target of UK-371804.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against its primary target, uPA, and other related serine proteases have been quantitatively characterized. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of UK-371804

ParameterTarget EnzymeValueReference
Ki Human uPA10 nM[1][2]
IC50 Exogenous uPA in human chronic wound fluid0.89 µM[1][2]

Table 2: Selectivity Profile of UK-371804

EnzymeSelectivity (fold vs. uPA)Reference
Tissue-type Plasminogen Activator (tPA) > 4000[1][2]
Plasmin > 2700[1][2]

Table 3: In Vivo Activity of UK-371804

Animal ModelApplicationObserved EffectReference
Porcine Acute Excisional Wound Model TopicalInhibition of exogenous uPA activity[1][2]
3D Colorectal Cancer Tumouroid Model Pharmacological InhibitionReduced matrix degradation and cancer cell invasion[3]

Signaling Pathway

The primary mechanism of action of UK-371804 is the direct inhibition of the enzymatic activity of uPA. This intervention disrupts the uPA-mediated signaling cascade that promotes cell migration, invasion, and proliferation.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation pro_MMPs pro-MMPs Plasmin->pro_MMPs Activation FAK FAK Integrins->FAK Degraded_ECM Degraded ECM MMPs Active MMPs MMPs->ECM Degradation Src Src FAK->Src Ras_ERK Ras/ERK Pathway Src->Ras_ERK Cell_Responses Cell Migration, Invasion, Proliferation, Survival Ras_ERK->Cell_Responses UK371804 This compound UK371804->uPA Inhibition

Caption: uPA signaling pathway and the inhibitory action of UK-371804.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in this guide.

uPA Enzymatic Activity Assay (Ki Determination)

The inhibitory constant (Ki) of UK-371804 against uPA is typically determined using a competitive enzymatic assay.

Principle: The assay measures the ability of uPA to cleave a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is monitored over time, and the data are used to calculate the Ki value.

General Protocol:

  • Reagents:

    • Human uPA enzyme

    • Chromogenic or fluorogenic uPA substrate (e.g., S-2444 for chromogenic assays)

    • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

    • This compound stock solution (in DMSO)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of UK-371804 in the assay buffer.

    • Add a fixed concentration of human uPA to each well of the microplate.

    • Add the different concentrations of UK-371804 to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the uPA substrate to each well.

    • Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

    • Calculate the initial reaction velocities for each inhibitor concentration.

  • Data Analysis:

    • The Ki value is determined by fitting the reaction velocity data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Selectivity Assays (vs. tPA and Plasmin)

To determine the selectivity of UK-371804, its inhibitory activity against other related serine proteases like tPA and plasmin is assessed.

Principle: Similar to the uPA activity assay, the inhibitory effect of UK-371804 on the enzymatic activity of tPA and plasmin is measured using specific chromogenic or fluorogenic substrates for each enzyme.

General Protocol:

  • Reagents:

    • Human tPA and plasmin enzymes

    • Specific substrates for tPA and plasmin

    • Assay buffer

    • This compound stock solution

  • Procedure:

    • The procedure is analogous to the uPA enzymatic activity assay, with the respective enzyme (tPA or plasmin) and its specific substrate being used.

    • A wide range of UK-371804 concentrations should be tested to determine the IC50 values for tPA and plasmin.

  • Data Analysis:

    • The IC50 values for tPA and plasmin are calculated from the dose-response curves.

    • The selectivity is expressed as the ratio of the IC50 (or Ki) for the off-target enzyme to the IC50 (or Ki) for uPA.

In Vivo Porcine Acute Excisional Wound Model

This model is used to evaluate the ability of topically applied UK-371804 to inhibit uPA activity in a relevant physiological setting.

Principle: Full-thickness excisional wounds are created on the back of pigs. The wounds are then treated with a formulation containing UK-371804, and the level of uPA activity in the wound tissue is assessed.

General Protocol:

  • Animal Model:

    • Domestic pigs are typically used due to the similarity of their skin to human skin.

  • Wound Creation:

    • Under anesthesia, full-thickness excisional wounds are created on the dorsal side of the pig using a dermatome or a biopsy punch.

  • Treatment:

    • Wounds are treated with a hydrogel vehicle containing this compound (e.g., 10 mg/mL). Control wounds receive the vehicle alone.

    • Treatments are typically applied daily.

  • Sample Collection:

    • At the end of the study period, wound biopsies are collected for analysis.

  • Analysis:

    • The concentration of UK-371804 in the dermal tissue can be measured using analytical techniques like LC-MS/MS.

    • The level of uPA activity in the wound tissue extracts can be determined using an enzymatic assay as described in section 4.1.

3D Tumouroid Invasion Assay

This assay assesses the functional consequence of uPA inhibition on cancer cell invasion in a more physiologically relevant three-dimensional model.[3]

Principle: Colorectal cancer cells are grown as 3D spheroids (tumouroids) embedded in a matrix that mimics the tumor microenvironment. The invasion of cancer cells into the surrounding matrix is monitored in the presence and absence of UK-371804.

General Protocol:

  • Cell Culture:

    • Human colorectal cancer cell lines (e.g., HCT 116) are used to form tumouroids.

  • Tumouroid Formation and Embedding:

    • Cells are cultured in ultra-low attachment plates to form spheroids.

    • The formed tumouroids are then embedded in a collagen-based hydrogel.

  • Treatment:

    • The tumouroid-containing gels are treated with different concentrations of UK-371804.

  • Invasion Analysis:

    • The invasion of cells from the tumouroid into the surrounding matrix is monitored over time using microscopy.

    • The area of invasion can be quantified using image analysis software.

Experimental Workflows and Logical Relationships

Visualizing the workflow of experiments and the logical connections between different stages of target validation is essential for a clear understanding of the process.

Target_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Functional Assays cluster_in_vivo In Vivo Target Engagement Enzyme_Assay uPA Enzymatic Assay Ki_Determination Ki Determination (10 nM) Enzyme_Assay->Ki_Determination Invasion_Inhibition Inhibition of Cancer Cell Invasion Ki_Determination->Invasion_Inhibition Selectivity_Assay Selectivity Assays (vs. tPA, Plasmin) Selectivity_Profile High Selectivity (>2700-fold) Selectivity_Assay->Selectivity_Profile Wound_Fluid_Assay Human Chronic Wound Fluid Assay IC50_Wound IC50 Determination (0.89 µM) Wound_Fluid_Assay->IC50_Wound Invasion_Assay 3D Tumouroid Invasion Assay Invasion_Assay->Invasion_Inhibition uPA_Inhibition_Vivo Inhibition of uPA Activity in Tissue Invasion_Inhibition->uPA_Inhibition_Vivo Porcine_Model Porcine Acute Excisional Wound Model Porcine_Model->uPA_Inhibition_Vivo Validation Target Validation: uPA is the primary target of UK-371804 uPA_Inhibition_Vivo->Validation

Caption: Workflow for the target validation of UK-371804.

Conclusion

The comprehensive data presented in this technical guide strongly support the validation of urokinase-type plasminogen activator as the primary molecular target of this compound. Its high potency, significant selectivity over related proteases, and demonstrated activity in both in vitro and in vivo models make it an invaluable tool for investigating the multifaceted roles of uPA in health and disease. For researchers in the fields of oncology, wound healing, and drug discovery, UK-371804 serves as a benchmark compound for the development of novel therapeutics targeting the uPA system. Further studies utilizing this inhibitor will undoubtedly continue to elucidate the complex biology of uPA and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for UK-371804 Hydrochloride in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-371804 hydrochloride is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, invasion, and metastasis.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cell culture assays. The provided methodologies are designed to assist researchers in assessing its enzymatic inhibition, as well as its effects on cancer cell migration and invasion.

Mechanism of Action

UK-371804 exerts its inhibitory effect by targeting the enzymatic activity of uPA. The uPA system plays a pivotal role in extracellular matrix (ECM) degradation, a crucial step for cancer cell invasion and metastasis. uPA converts the zymogen plasminogen into the active protease plasmin, which in turn can degrade various ECM components and activate matrix metalloproteinases (MMPs). By inhibiting uPA, UK-371804 effectively blocks this proteolytic cascade.

The binding of uPA to its receptor, uPAR, at the cell surface localizes this proteolytic activity, promoting directional cell movement. The uPA/uPAR complex also interacts with other cell surface receptors, such as integrins and G protein-coupled receptors, to activate intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueTargetAssay ConditionsReference
Ki10 nMuPACell-free enzymatic assay[1][2][3][4]
IC500.89 µM (890 nM)Exogenous uPAHuman chronic wound fluid[1][2][5][7]
Table 2: Selectivity Profile of this compound
Target EnzymeSelectivity (fold vs. uPA)Reference
Tissue Plasminogen Activator (tPA)4000-fold[1][2][3]
Plasmin2700-fold[1][2][3]

Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades pro-MMPs pro-MMPs Plasmin->pro-MMPs Activates Degraded ECM Degraded ECM ECM->Degraded ECM MMPs Active MMPs pro-MMPs->MMPs MMPs->ECM Degrades uPAR uPAR Integrins Integrins uPAR->Integrins GPCRs GPCRs uPAR->GPCRs EGFR EGFR uPAR->EGFR JAK/STAT JAK/STAT uPAR->JAK/STAT uPA uPA uPA->Plasminogen Activates uPA->uPAR Binds FAK/Src FAK/Src Integrins->FAK/Src PI3K/AKT PI3K/AKT GPCRs->PI3K/AKT ERK ERK EGFR->ERK Cellular_Responses Cell Migration, Invasion, Proliferation, Survival FAK/Src->Cellular_Responses PI3K/AKT->Cellular_Responses JAK/STAT->Cellular_Responses ERK->Cellular_Responses UK-371804 UK-371804 Hydrochloride UK-371804->uPA Inhibits

Caption: The uPA/uPAR signaling pathway and the inhibitory action of UK-371804.

Experimental Protocols

uPA Enzymatic Activity Assay (Chromogenic)

This protocol is designed to determine the inhibitory effect of UK-371804 on the enzymatic activity of uPA in a cell-free system.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of UK-371804 in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 20 µL of each UK-371804 dilution or vehicle control (assay buffer with the same concentration of solvent).

  • Add 160 µL of assay buffer to each well.

  • Add 10 µL of human uPA solution (final concentration, e.g., 10 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration, e.g., 0.3 mM) to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocity (V0) for each concentration of UK-371804.

  • Plot the percentage of uPA inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of UK-371804 on the migratory capacity of adherent cancer cells.

Materials:

  • Cancer cell line known to express uPA and uPAR (e.g., MDA-MB-231, HT-1080)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing various concentrations of UK-371804 or vehicle control to the respective wells.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure relative to the initial wound area.

Wound_Healing_Assay_Workflow A Seed cells to confluence B Create a scratch in the monolayer A->B C Wash to remove debris B->C D Add medium with UK-371804 or vehicle control C->D E Image at Time 0 D->E F Incubate (e.g., 24h) E->F G Image at later time points F->G H Measure wound closure G->H

Caption: Workflow for the wound healing/scratch assay.

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the ability of UK-371804 to inhibit the invasion of cancer cells through an extracellular matrix barrier.

Materials:

  • Cancer cell line

  • Boyden chamber inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the upper surface of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Harvest and resuspend cancer cells in serum-free medium containing various concentrations of UK-371804 or vehicle control.

  • Seed the cell suspension (e.g., 5 x 104 cells) into the upper chamber of the inserts.

  • Fill the lower chamber of the 24-well plate with complete medium (containing serum as a chemoattractant).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the inserts and carefully wipe the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of stained, invaded cells in several random fields under a microscope.

  • Quantify the results and compare the number of invaded cells in the treated groups to the control group.

Cell_Invasion_Assay_Workflow A Coat insert with Matrigel B Seed cells with UK-371804 in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate (24-48h) C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Count invaded cells F->G

References

Application Notes and Protocols: UK-371804 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-371804 hydrochloride is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3][4] It demonstrates high affinity for uPA with an inhibition constant (Ki) of 10 nM.[1][2][3][4][5][6] This compound exhibits significant selectivity, being 4,000-fold more selective for uPA over tissue plasminogen activator (tPA) and 2,700-fold over plasmin.[1][2][4][6] These characteristics make UK-371804 a valuable tool for investigating the physiological and pathological roles of uPA, particularly in areas such as cancer metastasis, angiogenesis, and wound healing.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₄H₁₆ClN₅O₄S·HCl[4]
Molecular Weight 422.29 g/mol [1][4]
CAS Number 256476-36-5[4]
Inhibition Constant (Ki) 10 nM for uPA[1][2][3][4][5][6]
IC₅₀ 0.89 µM for exogenous uPA in human chronic wound fluid[1][2][5][6]

Signaling Pathway

UK-371804 acts by directly inhibiting the enzymatic activity of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in the conversion of the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, is a broad-spectrum protease that degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs). This cascade is crucial for tissue remodeling, cell migration, and invasion. By inhibiting uPA, UK-371804 effectively blocks this entire downstream pathway.

Caption: The uPA signaling pathway and the inhibitory action of UK-371804.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
DMSO ≥ 8.33 mg/mL (21.59 mM)Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5]
Water Insoluble[1]
Ethanol Insoluble[1]
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

StockSolutionWorkflow start Start: Prepare 10 mM Stock weigh 1. Weigh UK-371804 HCl start->weigh calculate 2. Calculate required DMSO volume weigh->calculate add_dmso 3. Add anhydrous DMSO calculate->add_dmso dissolve 4. Vortex and/or sonicate to dissolve add_dmso->dissolve aliquot 5. Aliquot into single-use tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For 4.22 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[5] Ensure that the solution is clear and free of particulates before use.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[1][5] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]

Experimental Protocols

In Vitro uPA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against uPA in a cell-free system using a chromogenic substrate.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the uPA enzyme to the desired working concentration in assay buffer.

    • Prepare a series of dilutions of this compound from the stock solution in assay buffer. Include a vehicle control (DMSO) without the inhibitor.

    • Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add a defined volume of the diluted UK-371804 or vehicle control to each well of the 96-well plate.

    • Add the diluted uPA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for S-2444) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Cell Invasion Assay (Boyden Chamber)

This protocol outlines the use of this compound to investigate its effect on cancer cell invasion through a basement membrane extract (BME)-coated transwell insert.

Materials:

  • Cancer cell line known to express uPA (e.g., MDA-MB-231)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Basement Membrane Extract (BME) (e.g., Matrigel)

  • Cell culture medium (with and without serum)

  • This compound stock solution

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Prepare Transwell Inserts: Coat the upper surface of the transwell inserts with a thin layer of BME and allow it to solidify.

  • Cell Seeding:

    • Harvest and resuspend the cancer cells in serum-free medium.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified pre-incubation time.

    • Seed the treated cells into the upper chamber of the BME-coated transwell inserts.

  • Invasion:

    • Add serum-containing medium (as a chemoattractant) to the lower chamber.

    • Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

  • Data Analysis:

    • Compare the number of invading cells in the UK-371804-treated groups to the vehicle control group to determine the effect of the inhibitor on cell invasion.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

FormStorage TemperatureStability
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C2 years
-20°C1 year

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][5] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[5]

References

Application Notes and Protocols for UK-371804 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, metastasis, and wound healing.[1][2][3][4][5] This document provides detailed application notes and standardized protocols for the use of this compound in preclinical animal studies, focusing on cancer and wound healing models. It includes information on the mechanism of action, formulation, and administration of the compound, as well as example experimental designs and key endpoints for evaluation. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of UK-371804.

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of uPA, with a Ki of 10 nM.[1][3][4][5] It exhibits high selectivity for uPA over other serine proteases such as tissue-type plasminogen activator (tPA) and plasmin.[2][3] The uPA system is a key regulator of extracellular matrix (ECM) degradation, cell migration, and invasion. In cancer, overexpression of uPA is associated with poor prognosis and increased metastatic potential. By inhibiting uPA, UK-371804 blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs). This inhibition of ECM breakdown is a primary mechanism by which UK-371804 is hypothesized to exert its anti-metastatic effects.

uPA_Signaling_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix uPAR uPAR Integrins Integrins uPAR->Integrins Interaction FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation uPA_pro Pro-uPA uPA uPA uPA_pro->uPA Activation uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen Cleavage Plasmin Plasmin Plasminogen->Plasmin ECM ECM (e.g., fibronectin, laminin) Plasmin->ECM Degradation MMPs_pro Pro-MMPs Plasmin->MMPs_pro Activation Degradation ECM Degradation, Invasion, Metastasis ECM->Degradation MMPs Active MMPs MMPs->ECM Degradation UK371804 UK-371804 UK371804->uPA Inhibition

Figure 1: Simplified signaling pathway of uPA and the inhibitory action of UK-371804.

Quantitative Data Summary

Currently, publicly available in vivo data for this compound is limited. The following tables summarize the available in vitro and in vivo findings.

Table 1: In Vitro Activity of UK-371804

ParameterValueSpeciesAssay ConditionsReference
Ki (uPA) 10 nMHumanCell-free enzyme assay[1][3][4][5]
Selectivity >4000-fold vs. tPAHumanCell-free enzyme assay[2][3]
Selectivity >2700-fold vs. PlasminHumanCell-free enzyme assay[2][3]
IC50 0.89 µMHumanInhibition of exogenous uPA in chronic wound fluid[3]

Table 2: In Vivo Data from a Porcine Wound Healing Model

Animal ModelFormulationDosing RegimenKey FindingsReference
Porcine acute excisional wound model10 mg/mL in hydrogel vehicleTopical, 1 mL daily for 10 days- Penetrated into pig wounds- Inhibited exogenous uPA activity- No adverse effect on wound healing parameters- Dermal concentration of 41.8 µM[1]

Note: As of the last update, quantitative data from in vivo cancer models for this compound is not publicly available. Researchers are encouraged to perform their own pharmacokinetic and efficacy studies.

Experimental Protocols

Formulation and Administration

This compound can be formulated for different routes of administration depending on the animal model and experimental design.

For Oral (PO) and Intraperitoneal (IP) Administration:

A suspension can be prepared as follows:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • For a 1 mg/mL final concentration, mix 100 µL of the DMSO stock with 400 µL of PEG300.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex well before each administration.

For Topical Administration (based on the porcine wound healing model):

A hydrogel formulation can be prepared by incorporating this compound into a suitable hydrogel vehicle (e.g., carboxymethyl cellulose based gel) to a final concentration of 10 mg/mL.[1]

Proposed Protocol for an In Vivo Cancer Efficacy Study (Xenograft Model)

This proposed protocol is based on studies with other uPA inhibitors, such as upamostat, and should be optimized for specific cancer cell lines and animal models.[6][7][8]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., 6-8 week old female nude mice, 1 week) Tumor_Implantation 2. Tumor Cell Implantation (e.g., Subcutaneous injection of 1x10^6 cancer cells) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Measure tumor volume until ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration 5. Daily Treatment Administration (e.g., Vehicle, UK-371804 PO/IP) Randomization->Treatment_Administration Monitoring 6. Daily Monitoring (Body weight, clinical signs) Treatment_Administration->Monitoring Tumor_Measurement 7. Tumor Volume Measurement (e.g., 2-3 times per week) Treatment_Administration->Tumor_Measurement Euthanasia 8. Euthanasia and Tissue Collection (When tumors reach endpoint or at study conclusion) Tumor_Measurement->Euthanasia Tumor_Analysis 9. Tumor Analysis (Weight, Immunohistochemistry for Ki-67, uPA activity) Euthanasia->Tumor_Analysis PK_Analysis 10. Pharmacokinetic Analysis (Plasma and tumor drug concentration) Euthanasia->PK_Analysis

Figure 2: Experimental workflow for a xenograft cancer model study.

Materials:

  • This compound

  • Vehicle (e.g., as described in section 3.1)

  • 6-8 week old immunodeficient mice (e.g., NU/NU nude mice)

  • Cancer cell line of interest (e.g., human pancreatic, breast, or colon cancer cells)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cells in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (PO or IP)

    • Group 2: this compound (e.g., 10 mg/kg, PO or IP, daily)

    • Group 3: this compound (e.g., 30 mg/kg, PO or IP, daily)

    • Group 4: Positive control (standard-of-care chemotherapy), if applicable.

  • Treatment: Administer the treatment daily for a predefined period (e.g., 21-28 days).

  • Monitoring: Monitor animal health daily, including body weight and any signs of toxicity.

  • Endpoint: Euthanize the animals when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study.

  • Tissue Collection: Collect tumors and weigh them. Collect blood for pharmacokinetic analysis and other tissues of interest for toxicity assessment.

  • Analysis:

    • Efficacy: Compare tumor growth inhibition between the treatment and control groups.

    • Toxicity: Evaluate changes in body weight and any clinical signs of toxicity.

    • Pharmacokinetics: Determine the concentration of UK-371804 in plasma and tumor tissue.

    • Pharmacodynamics: Analyze tumor tissue for uPA activity or downstream markers of the uPA pathway.

Protocol for a Cutaneous Wound Healing Study (Porcine Model)

This protocol is an expanded version of the summary found in the literature.[1]

Materials:

  • This compound

  • Hydrogel vehicle

  • Young female domestic pigs (e.g., 20-25 kg)

  • Surgical instruments for creating excisional wounds

  • Wound dressings

  • Biopsy punches

Procedure:

  • Animal Preparation: Anesthetize the pigs according to an approved institutional protocol. Shave the dorsal skin and prepare the surgical site.

  • Wound Creation: Create multiple full-thickness excisional wounds (e.g., 8 wounds per animal) on the dorsum of each pig using a biopsy punch (e.g., 10 mm diameter).

  • Treatment Groups:

    • Group 1: Hydrogel vehicle alone (control)

    • Group 2: 10 mg/mL this compound in hydrogel

  • Treatment Application: Apply 1 mL of the assigned treatment to each wound and cover with a sterile dressing.

  • Daily Treatment and Monitoring: Change the dressings and re-apply the treatments daily for 10 days. Monitor the wounds for signs of infection or irritation.

  • Endpoint: On day 11, euthanize the animals.

  • Sample Collection:

    • Collect terminal blood samples to assess systemic exposure to UK-371804.

    • Excise the entire wound, including a margin of surrounding normal skin.

  • Analysis:

    • Wound Healing Parameters: Assess wound closure, re-epithelialization, and granulation tissue formation through histological analysis (e.g., H&E staining).

    • uPA Activity: Measure uPA activity in the wound tissue homogenates.

    • Pharmacokinetics: Determine the concentration of UK-371804 in the dermal tissue and plasma.

Safety and Toxicology

Detailed toxicology data for this compound is not widely available in the public domain. In the porcine wound healing study, topical application did not show any adverse effects on wound healing parameters.[1] As with any investigational compound, it is crucial to conduct appropriate toxicology studies to determine the safety profile of this compound before advancing to clinical trials. This should include acute and repeated-dose toxicity studies in relevant animal species.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. The protocols provided in this document offer a starting point for researchers to investigate its efficacy in preclinical models of cancer and wound healing. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Application Notes and Protocols: Utilizing UK-371804 Hydrochloride in a Porcine Wound Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of UK-371804 hydrochloride, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), in a porcine excisional wound model. The pig is a well-established animal model for studying cutaneous wound healing due to the anatomical and physiological similarities between porcine and human skin.[1] This document outlines the mechanism of action of UK-371804, detailed experimental protocols for in vivo studies, and methods for data analysis.

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in wound healing by converting plasminogen to plasmin, a broad-spectrum protease.[2][3] Plasmin, in turn, degrades fibrin clots and extracellular matrix components, facilitating cell migration, particularly of keratinocytes, which is essential for re-epithelialization.[4] The uPA system, including uPA and its receptor (uPAR), is integral to tissue remodeling during the inflammatory and proliferative phases of wound healing.[2][5]

This compound is a small molecule inhibitor with high selectivity for uPA.[6][7] Its application in a porcine wound model allows for the investigation of the specific role of uPA in wound healing and the assessment of the therapeutic potential and safety of uPA inhibition.

Data Presentation

The following tables summarize the key quantitative data for this compound and expected wound healing parameters to be measured in a porcine model.

Table 1: Properties of this compound

PropertyValueReference
Mechanism of Action Potent and selective inhibitor of urokinase-type plasminogen activator (uPA)[6][7]
Ki (inhibitory constant) 10 nM[7][8]
IC50 (vs. uPA in human chronic wound fluid) 0.89 µM[7]
Selectivity ~4000-fold vs. tissue-type plasminogen activator (tPA)~2700-fold vs. plasmin[6][7]
Molecular Formula C₁₄H₁₇Cl₂N₅O₄S
Molecular Weight 422.29 g/mol
Solubility DMSO: 42 mg/mL (99.45 mM)[6]
Dermal Penetration (porcine model) Achieves concentrations of 41.8 µM in the dermis after topical application.[7][7]

Table 2: Example Data Collection for Porcine Wound Healing Study

ParameterDay 0Day 3Day 7Day 10Day 14
Wound Area (cm²)
    - Control (Vehicle)
    - UK-371804 HCl
Percentage of Re-epithelialization (%)
    - Control (Vehicle)
    - UK-371804 HCl
Granulation Tissue Thickness (mm)
    - Control (Vehicle)
    - UK-371804 HCl
Histological Score (e.g., inflammation, angiogenesis)
    - Control (Vehicle)
    - UK-371804 HCl

Note: Based on available literature, this compound is reported to have no adverse effect on wound healing parameters.[6][9] This table serves as a template for data collection and analysis.

Signaling Pathway

The diagram below illustrates the urokinase-type plasminogen activator (uPA) signaling pathway in wound healing and the point of inhibition by this compound. uPA, upon binding to its receptor (uPAR) on the cell surface, activates plasminogen to plasmin. Plasmin then degrades the extracellular matrix (ECM), facilitating keratinocyte migration and re-epithelialization. This compound directly inhibits the enzymatic activity of uPA, thereby blocking this cascade.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) (e.g., Fibrin) Plasmin->ECM Degrades uPA uPA uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds UK371804 UK-371804 HCl UK371804->uPA Inhibits ECM_degraded Degraded ECM ECM->ECM_degraded Migration Cell Migration & Re-epithelialization ECM_degraded->Migration Promotes

uPA Signaling Pathway and UK-371804 HCl Inhibition

Experimental Protocols

This section provides a detailed methodology for a porcine full-thickness excisional wound model to evaluate the effects of topically applied this compound.

Animal Model and Housing
  • Species: Domestic pigs (e.g., Yorkshire), female, weighing 25-35 kg.[2]

  • Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment.

  • Housing: Individual pens with controlled temperature, humidity, and a 12-hour light/dark cycle. Free access to standard chow and water.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Anesthesia and Pre-operative Procedures
  • Fasting: Animals should be fasted for 12 hours prior to anesthesia, with water available ad libitum.

  • Pre-medication: A combination of tiletamine and zolazepam (e.g., Telazol®) can be administered intramuscularly.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (2-5%) in oxygen delivered via an endotracheal tube.

  • Monitoring: Vital signs (heart rate, respiratory rate, body temperature, and blood oxygen saturation) should be monitored throughout the procedure.

  • Hair Removal: The dorsal surface of the pig is clipped and shaved.[10]

  • Surgical Site Preparation: The surgical area is cleansed with a surgical scrub (e.g., chlorhexidine or povidone-iodine) followed by 70% ethanol.[10]

Excisional Wound Creation
  • Wound Template: A sterile template (e.g., 2 cm x 2 cm) is used to mark the wound locations on the dorsum, with sufficient spacing between wounds (e.g., 4-5 cm).[1][10]

  • Wound Creation: Full-thickness excisional wounds are created down to the level of the panniculus carnosus using a sterile scalpel.[10] The underlying fascia should not be incised.

  • Hemostasis: Gentle pressure with sterile gauze is applied to achieve hemostasis.

Treatment Administration
  • Grouping: Wounds are randomly assigned to treatment groups:

    • Group 1: Vehicle control (e.g., hydrogel)

    • Group 2: this compound in vehicle (e.g., 10 mg/mL)

  • Application: A defined volume of the test substance (e.g., 1 mL) is applied topically to each wound.

  • Frequency: Treatments are applied daily for a specified duration (e.g., 10-14 days).

Post-operative Care and Dressing
  • Dressing: Wounds are covered with a non-adherent primary dressing, followed by absorbent gauze and a protective outer bandage.[10]

  • Analgesia: Post-operative analgesics (e.g., buprenorphine, meloxicam) are administered as prescribed by the veterinarian.

  • Monitoring: Animals are monitored daily for signs of pain, distress, infection, and for the integrity of the bandages.

Data Collection and Analysis
  • Wound Area Measurement: Wounds are digitally photographed at regular intervals (e.g., days 0, 3, 7, 10, 14) with a calibrated ruler in the frame. The wound area is measured using image analysis software (e.g., ImageJ). Percentage of wound closure is calculated relative to the initial wound area.

  • Biopsy Collection: Full-thickness biopsies (e.g., 8 mm punch) are collected from the wound center and edge at the end of the study for histological analysis.

  • Histology: Biopsies are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess:

    • Re-epithelialization: Measured as the percentage of the wound bed covered by new epidermis.

    • Granulation Tissue Formation: Thickness and cellularity of the granulation tissue.

    • Collagen Deposition: Density and organization of collagen fibers.

    • Inflammation and Angiogenesis: Scored by a blinded pathologist.

  • Systemic Exposure: Blood samples can be collected at the end of the study to determine systemic levels of this compound.

  • Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests such as Student's t-test or ANOVA with post-hoc analysis. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the porcine wound model study.

Experimental_Workflow start Start acclimation Animal Acclimation (≥ 7 days) start->acclimation preop Pre-operative Procedures (Fasting, Anesthesia, Site Prep) acclimation->preop wounding Full-Thickness Excisional Wounding preop->wounding treatment Topical Treatment Application (Control vs. UK-371804 HCl) wounding->treatment dressing Wound Dressing & Post-operative Care treatment->dressing monitoring Daily Monitoring & Re-application of Treatment dressing->monitoring data_collection Data Collection (Photography, Biopsies) monitoring->data_collection At specified time points analysis Data Analysis (Wound Area, Histology, Stats) data_collection->analysis end End of Study analysis->end

References

Application Notes and Protocols for UK-371804 Hydrochloride Testing in a Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for utilizing the zebrafish (Danio rerio) model system to evaluate the efficacy and safety of UK-371804 hydrochloride, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3][4][5][6] The zebrafish, with its genetic tractability, transparent embryos, and rapid development, offers a powerful in vivo platform for cardiovascular research and drug screening.[7][8][9][10][11] This document outlines detailed protocols for assessing the effects of UK-371804 on key biological processes such as angiogenesis, thrombosis, and general toxicity in zebrafish embryos and larvae. The provided methodologies, data presentation formats, and visual workflows are designed to facilitate the seamless integration of this model into drug discovery pipelines.

Introduction

The urokinase-type plasminogen activator (uPA) system is a crucial component of the fibrinolytic cascade, playing a significant role in extracellular matrix remodeling, cell migration, and tissue repair. Its dysregulation is implicated in various pathological conditions, including cancer metastasis and cardiovascular diseases. This compound is a highly selective inhibitor of uPA, demonstrating a Ki of 10 nM.[1][2][3][4][5][6] Preclinical evaluation of such compounds requires robust and efficient in vivo models.

The zebrafish has emerged as a premier vertebrate model for cardiovascular and metabolic disease research.[8][11] Its key advantages include high genetic homology with humans, rapid external development, and optical transparency of embryos, which permits real-time, non-invasive imaging of developing organ systems.[8][9][10][11] These features make the zebrafish particularly well-suited for high-throughput screening of compounds affecting cardiovascular development and function.[9][10] This document provides detailed protocols for leveraging the zebrafish model to characterize the biological activity of this compound.

Signaling Pathway of this compound Action

UK371804_Pathway cluster_0 uPA System cluster_1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products degrades Fibrin Fibrin UK371804 UK-371804 Hydrochloride UK371804->uPA inhibits

Caption: Mechanism of action of this compound in the uPA system.

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Animal Care: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.

  • Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed.

  • Embryo Collection: Collect embryos within 30 minutes of the light cycle turning on.

  • Embryo Cleaning: Wash the collected embryos with embryo medium (E3 medium) to remove debris.

  • Staging: Stage the embryos according to standard developmental timelines. For most assays, embryos at the 1-4 cell stage are ideal for initiating treatment.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in E3 medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Workflow

experimental_workflow Embryo_Collection Zebrafish Embryo Collection (1-4 cell stage) Drug_Exposure Drug Exposure: This compound (various concentrations) Embryo_Collection->Drug_Exposure Incubation Incubation at 28.5°C Drug_Exposure->Incubation Assays Phenotypic and Functional Assays Incubation->Assays Toxicity General Toxicity (24, 48, 72 hpf) Assays->Toxicity Angiogenesis Angiogenesis Assay (48-72 hpf) Assays->Angiogenesis Thrombosis Thrombosis Assay (3 dpf) Assays->Thrombosis Data_Analysis Data Collection and Analysis Toxicity->Data_Analysis Angiogenesis->Data_Analysis Thrombosis->Data_Analysis

References

Application Notes and Protocols for Biochemical Assays of uPA Activity with UK-371804 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the enzymatic activity of urokinase-plasminogen activator (uPA) and the inhibitory effects of UK-371804 hydrochloride. The included methodologies are designed to be adaptable for various research and drug development applications, from basic kinetic studies to inhibitor screening.

Introduction

Urokinase-plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1][2] Elevated uPA activity is strongly associated with cancer progression and metastasis, making it a key target for therapeutic intervention. The uPA system's role in cancer includes the degradation of the extracellular matrix, which facilitates tumor cell invasion and the dissemination of cancer cells to distant sites.[3][4][5]

UK-371804 is a potent and selective inhibitor of uPA.[6] Understanding its interaction with uPA is crucial for the development of novel anti-cancer therapies. These notes provide the necessary protocols to characterize this and other uPA inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound against uPA has been characterized by its Inhibition Constant (Ki) and its half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the inhibitor's potency and are summarized in the table below.

ParameterValueNotes
Ki 10 nMThe inhibition constant, indicating a high affinity of the inhibitor for the enzyme.[6]
IC50 0.89 µM (890 nM)The concentration of UK-371804 required to inhibit 50% of uPA activity in human chronic wound fluid.[6][7]
Selectivity ~4000-fold vs. tPA~2700-fold vs. PlasminDemonstrates high selectivity for uPA over other related proteases.[6]

uPA Signaling Pathway in Cancer Metastasis

The uPA system is a key regulator of extracellular proteolysis and is involved in cancer progression.[8] The binding of uPA to its receptor, uPAR, at the cell surface initiates a proteolytic cascade. This cascade leads to the conversion of plasminogen to plasmin, which in turn can degrade components of the extracellular matrix and activate other proteases like matrix metalloproteinases (MMPs).[4] This enzymatic activity is crucial for tumor cell invasion and metastasis.[4][5] Beyond its proteolytic function, the uPA/uPAR complex also engages in signaling pathways that regulate cell migration, proliferation, and survival.[3][4]

uPA_Signaling_Pathway cluster_intracellular Intracellular Signaling pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binding Plasminogen Plasminogen Signaling Intracellular Signaling (e.g., FAK, Src, MAPK, PI3K) uPAR->Signaling Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_inactive pro-MMPs Plasmin->MMPs_inactive Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM MMPs_active Active MMPs MMPs_inactive->MMPs_active MMPs_active->ECM Degradation Migration Cell Migration & Invasion Signaling->Migration Proliferation Cell Proliferation & Survival Signaling->Proliferation UK_371804 UK-371804 hydrochloride UK_371804->uPA Inhibition

Caption: The uPA signaling pathway and its inhibition by UK-371804.

Experimental Protocols

The following protocols describe chromogenic assays to measure uPA activity and its inhibition. These assays are based on the cleavage of a synthetic substrate by uPA, which releases a chromophore (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[1][9][10]

Materials and Reagents
  • uPA Enzyme: Human uPA, high molecular weight.

  • uPA Substrate: Chromogenic uPA substrate (e.g., S-2444, Chromogenix).

  • Inhibitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of reading absorbance at 405 nm.

  • Reagent Grade Water

  • Dimethyl Sulfoxide (DMSO)

Protocol 1: Measurement of uPA Enzymatic Activity

This protocol is for determining the baseline activity of a uPA enzyme preparation.

  • Prepare Reagents:

    • Reconstitute the uPA enzyme in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.

    • Prepare a working solution of uPA by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 nM).

    • Reconstitute the chromogenic substrate in reagent grade water to a stock concentration of 10 mM.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of the 96-well microplate.

    • Add 25 µL of the uPA working solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to take readings every 1-2 minutes for 15-30 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

    • uPA activity can be expressed in terms of the rate of pNA production.

uPA_Activity_Workflow start Start prep_reagents Prepare Reagents (uPA, Substrate, Buffer) start->prep_reagents add_buffer Add 50 µL Assay Buffer to each well prep_reagents->add_buffer add_upa Add 25 µL uPA working solution add_buffer->add_upa add_substrate Add 25 µL Substrate working solution add_upa->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Readings) add_substrate->read_absorbance analyze_data Analyze Data (Calculate Reaction Rate) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for measuring uPA enzymatic activity.

Protocol 2: Determination of IC50 for this compound

This protocol is designed to determine the concentration of this compound required to inhibit 50% of uPA activity.

  • Prepare Reagents:

    • Prepare uPA and substrate working solutions as described in Protocol 1.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure:

    • Add 25 µL of assay buffer to each well.

    • Add 25 µL of each inhibitor dilution to the appropriate wells. Include a control with no inhibitor (assay buffer only).

    • Add 25 µL of the uPA working solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

    • Measure the absorbance at 405 nm kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow start Start prep_reagents Prepare Reagents (uPA, Substrate, Inhibitor Dilutions) start->prep_reagents add_buffer Add 25 µL Assay Buffer to each well prep_reagents->add_buffer add_inhibitor Add 25 µL of each Inhibitor Dilution add_buffer->add_inhibitor add_upa Add 25 µL uPA and Incubate for 15 min add_inhibitor->add_upa add_substrate Add 25 µL Substrate add_upa->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Readings) add_substrate->read_absorbance analyze_data Analyze Data (Calculate % Inhibition) read_absorbance->analyze_data plot_data Plot % Inhibition vs. [Inhibitor] and determine IC50 analyze_data->plot_data end End plot_data->end

Caption: Workflow for IC50 determination of a uPA inhibitor.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the biochemical characterization of uPA activity and the evaluation of its inhibitors, with a specific focus on this compound. These detailed methodologies and the accompanying visual aids are intended to support researchers in their efforts to understand the role of the uPA system in disease and to develop novel therapeutic strategies targeting this important enzyme.

References

Unveiling Proteolytic Activity: A Detailed Guide to Chromogenic uPA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of urokinase-type plasminogen activator (uPA) activity is crucial for understanding its role in physiological and pathological processes, including cancer metastasis and tissue remodeling. This application note provides a comprehensive overview and detailed protocols for performing chromogenic uPA activity assays, a robust and widely used method for quantifying this key serine protease.

Chromogenic assays offer a sensitive and straightforward method for determining uPA activity. These assays are based on the enzymatic cleavage of a synthetic chromogenic substrate by uPA, which releases a colored product (chromophore), typically p-nitroaniline (pNA). The rate of color development is directly proportional to the uPA activity in the sample and can be quantified by measuring the absorbance at a specific wavelength, usually 405 nm.[1][5]

There are two primary approaches for chromogenic uPA activity assays: direct and indirect.

  • Direct Assay: In this method, a synthetic substrate that is directly cleaved by uPA is used. This provides a direct measurement of the amidolytic activity of uPA.[5]

  • Indirect Assay: This approach more closely mimics the physiological activity of uPA. It involves the uPA-mediated activation of plasminogen to plasmin. The generated plasmin then cleaves a plasmin-specific chromogenic substrate, leading to color development.[1]

This document provides detailed protocols for both direct and indirect chromogenic uPA activity assays, along with information on data analysis and representative quantitative data from commercially available kits.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various commercially available chromogenic uPA activity assay kits, providing a comparative overview for researchers to select the most suitable assay for their needs.

Table 1: Direct Chromogenic uPA Activity Assay Kits

ParameterAssay Kit 1 (e.g., Abcam ab108916)Assay Kit 2 (e.g., Merck Millipore ECM600)Assay Kit 3 (e.g., AssaySense CU1001a)
Detection Method ColorimetricColorimetricColorimetric
Sample Types Plasma, Serum, Cell culture supernatantsPurified preparations, Cell culture, SerumPlasma, Cell culture supernatants
Assay Range 0.098 - 25 IU/ml[5]0.05 - 50 units/ml[6]0.391 - 400 IU/ml[7]
Minimum Detectable Dose <0.1 IU/ml[5]Not explicitly statedNot explicitly stated
Wavelength 405 nm[5]405 nm[6]405 nm[7]
Incubation Time High Activity: 15 min; Low Activity: 2 hours[5]10 minutes - 24 hours[8]High Activity: 30 min; Low Activity: 2-6 hours[7]
Incubation Temperature 37°C[5]37°C[8]37°C[7]

Table 2: Indirect Chromogenic uPA Activity Assay Kits

ParameterAssay Kit 4 (e.g., Abcam ab108915)
Detection Method Colorimetric
Sample Types Plasma, Cell culture supernatant, Serum, Tissue, Cell Lysate[2]
Assay Range Standard curve dependent on sample activity[1]
Minimum Detectable Dose ~ 0.0033 IU/ml[1]
Wavelength 405 nm[1]
Incubation Time High Activity: up to 1 hour; Low Activity: up to 4 hours[1]
Incubation Temperature 37°C[1]

Experimental Protocols

The following are generalized protocols for performing direct and indirect chromogenic uPA activity assays. For optimal results, it is essential to refer to the specific instructions provided with your chosen assay kit.

Protocol 1: Direct Chromogenic uPA Activity Assay

This protocol outlines the direct measurement of uPA's amidolytic activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • uPA Standard

  • Samples (e.g., plasma, serum, cell culture supernatants)

  • Assay Diluent

  • uPA Chromogenic Substrate

  • Incubator (37°C)

  • Precision pipettes

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Bring all reagents to room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the uPA standard in Assay Diluent to generate a standard curve. The concentration range will depend on the expected activity in the samples.

  • Assay Plate Preparation: Add 50 µl of Assay Diluent to each well of the 96-well plate.[5]

  • Addition of Standards and Samples: Add 30 µl of each uPA standard and sample to the appropriate wells.[5]

  • Initiation of Reaction: Add 30 µl of uPA Substrate to each well. Mix gently by tapping the plate.[5]

  • Initial Reading (T=0): Immediately read the absorbance at 405 nm. This reading will serve as the background.[5]

  • Incubation: Cover the plate and incubate at 37°C.[5]

  • Kinetic Measurement: Read the absorbance at 405 nm at regular intervals. For samples with high uPA activity, readings can be taken every 3-5 minutes for up to 30 minutes. For low activity samples, readings may be required every 30 minutes for up to 2-6 hours.[5][7]

Protocol 2: Indirect Chromogenic uPA Activity Assay

This protocol measures uPA activity through its ability to activate plasminogen.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • uPA Standard

  • Samples (e.g., plasma, cell culture supernatants)

  • Assay Diluent

  • Plasminogen

  • Plasmin-specific Chromogenic Substrate

  • Incubator (37°C)

  • Precision pipettes

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Reconstitute lyophilized components as directed.

  • Standard Curve Preparation: Prepare a serial dilution of the uPA standard in Assay Diluent to generate a standard curve.

  • Assay Plate Preparation: Add 50 µl of Assay Diluent to each well.[1]

  • Addition of Plasminogen: Add 10 µl of Plasminogen to each well.[1]

  • Addition of Standards and Samples: Add 20 µl of each uPA standard and sample to the appropriate wells and mix.[1]

  • Initiation of Reaction: Add 10 µl of Plasmin Substrate to each well and mix gently.[1]

  • Initial Reading (T=0): Immediately read the absorbance at 405 nm for a background reading.[1]

  • Incubation: Cover the plate and incubate at 37°C.[1]

  • Kinetic Measurement: Read the absorbance at 405 nm at regular intervals. For high uPA activity samples, read every 10 minutes for up to 1 hour. For low activity samples, read every hour for up to 4 hours.[1]

Data Analysis

  • Background Subtraction: For each time point, subtract the absorbance reading of the blank (a well containing all reagents except the standard or sample) from the absorbance readings of the standards and samples.

  • Calculate the Rate of Reaction (ΔOD/min): For each standard and sample, plot the background-subtracted absorbance against time. The slope of the linear portion of this curve represents the rate of the reaction (ΔOD/min).

  • Standard Curve Generation: Plot the ΔOD/min for each uPA standard against its corresponding concentration to generate a standard curve.

  • Determine Sample Activity: Determine the uPA activity in the samples by interpolating their ΔOD/min values from the standard curve.

  • Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final uPA activity in the original sample.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.

G Experimental Workflow of Chromogenic uPA Activity Assay cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagent_Prep Reagent & Standard Preparation Add_Reagents Add Assay Diluent, Plasminogen (Indirect) & Substrate Reagent_Prep->Add_Reagents Sample_Prep Sample Preparation Add_Sample Add Standards & Samples Sample_Prep->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Read_Absorbance Read Absorbance at 405 nm (Kinetic) Incubate->Read_Absorbance Data_Analysis Calculate ΔOD/min & Determine Activity Read_Absorbance->Data_Analysis

Caption: Workflow for a chromogenic uPA activity assay.

G uPA Signaling Pathway in Extracellular Matrix Degradation pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR (uPA Receptor) uPA->uPAR Binds to Plasminogen Plasminogen Plasmin Plasmin (Active) uPA:e->Plasmin:w ECM Extracellular Matrix (ECM) Plasmin:e->ECM:w Degrades Degradation ECM Degradation ECM:e->Degradation:w Cell_Migration Cell Migration & Invasion Degradation:e->Cell_Migration:w

Caption: uPA's role in extracellular matrix degradation.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately measure uPA activity, contributing to advancements in various fields of biomedical research and drug development.

References

Application Notes and Protocols for Topical UK-371804 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UK-371804 hydrochloride is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2] Elevated uPA activity is associated with the progression of various diseases, and its inhibition presents a promising therapeutic strategy. In the context of wound healing, the uPA system plays a complex role, and its modulation is an active area of research. These application notes provide a summary of the known characteristics of this compound and protocols for its topical application in a research setting, based on preclinical studies.

Data Presentation

In Vitro Efficacy and Selectivity
ParameterValueSpecies/SystemNotes
Ki (uPA) 10 nM---Potent inhibitor of urokinase-type plasminogen activator.[1][2]
IC50 0.89 µMHuman Chronic Wound FluidDemonstrates inhibition of exogenous uPA in a relevant biological matrix.[1][2]
Selectivity vs. tPA 4000-fold---Highly selective for uPA over tissue-type plasminogen activator.[1][2]
Selectivity vs. Plasmin 2700-fold---Highly selective for uPA over plasmin.[1][2]
In Vivo Pharmacokinetics (Porcine Acute Excisional Wound Model)
ParameterValueApplication Details
Topical Formulation 10 mg/mL in hydrogel vehicle1 mL applied daily for 10 days.[1]
Dermal Concentration 41.8 µMConcentration of UK-371804 measured in the dermis.[1]

Signaling Pathway

The urokinase-type plasminogen activator (uPA) system plays a crucial role in wound healing by mediating the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades fibrin clots and extracellular matrix components, facilitating cell migration and tissue remodeling. uPA exerts its effects by binding to its cellular receptor, uPAR, which localizes the proteolytic activity to the cell surface. This initiates a signaling cascade that can influence cell adhesion, migration, and proliferation.[3] this compound acts as a competitive inhibitor of uPA, blocking the conversion of plasminogen to plasmin and thereby modulating the downstream effects of this pathway.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Converts uPA/uPAR Complex uPA uPA uPAR uPAR uPA->uPAR Binds UK371804 UK-371804 Hydrochloride UK371804->uPA Inhibits Signaling Cellular Responses (Migration, Proliferation) Plasmin->Signaling Promotes

Caption: uPA Signaling Pathway and Inhibition by UK-371804.

Experimental Protocols

In Vitro uPA Inhibition Assay in Human Chronic Wound Fluid

This protocol is a general guideline for assessing the inhibitory activity of this compound on uPA in a biologically relevant fluid.

Materials:

  • This compound

  • Human chronic wound fluid (centrifuged to remove cellular debris)

  • Human uPA standard

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series to determine the IC50.

    • Dilute the human chronic wound fluid with assay buffer. The dilution factor should be determined empirically.

    • Prepare a working solution of the chromogenic uPA substrate according to the manufacturer's instructions.

  • Assay:

    • To each well of a 96-well microplate, add the diluted human chronic wound fluid.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

    • To initiate the reaction, add the chromogenic uPA substrate to each well.

    • Incubate the plate at 37°C and monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Topical Application in a Porcine Acute Excisional Wound Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of topically applied this compound in a porcine model. Porcine skin is anatomically and physiologically similar to human skin, making it a relevant preclinical model for dermatological studies.

Materials:

  • This compound

  • Hydrogel vehicle (A suitable hydrogel formulation should be selected that is biocompatible and allows for sustained release. The exact composition for the original study is not publicly available, but common hydrogels for wound healing applications include those based on polymers like polyethylene glycol, acrylic acid, or natural polymers.)[4][5]

  • Female domestic pigs

  • Surgical instruments for creating full-thickness excisional wounds

  • Wound dressings

  • Anesthesia and analgesics

Procedure:

  • Animal Preparation and Acclimation:

    • Acclimate the animals to the housing conditions for a minimum of 7 days before the study.

    • House animals individually to prevent interference with the wounds.

  • Wound Creation:

    • Anesthetize the pig using an appropriate protocol.

    • Shave the dorsal surface of the pig and prepare the surgical site with an antiseptic solution.

    • Create multiple, full-thickness excisional wounds (e.g., 2 cm x 2 cm) on the dorsum of each animal. Wounds should be spaced adequately to prevent overlap of treatments.

  • Topical Application:

    • Prepare the this compound formulation in the hydrogel vehicle at the desired concentration (e.g., 10 mg/mL).[1]

    • Apply a defined volume (e.g., 1 mL) of the formulation or the hydrogel vehicle alone (control) to each wound.[1]

    • Cover the wounds with an appropriate dressing to protect the site and maintain a moist environment.

  • Treatment and Monitoring:

    • Change the dressings and re-apply the treatments daily for the duration of the study (e.g., 10 days).[1]

    • Monitor the animals daily for any signs of adverse reactions to the treatment.

    • Document wound healing progress through digital photography and wound measurements at regular intervals.

  • Tissue Collection and Analysis:

    • At the end of the study (e.g., day 11), humanely euthanize the animals.[1]

    • Collect blood samples to assess systemic exposure to this compound.

    • Excise the wounds with a margin of surrounding healthy skin.

    • Process the tissue samples for histological analysis (e.g., H&E staining to assess re-epithelialization, inflammatory cell infiltration, and collagen deposition).

    • Homogenize a portion of the dermal tissue to determine the concentration of this compound.

    • uPA activity in the wound tissue can be assessed using zymography or a chromogenic activity assay on tissue homogenates.

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Porcine Model) invitro_start Prepare UK-371804 and Wound Fluid inhibition_assay uPA Inhibition Assay invitro_start->inhibition_assay ic50_determination Determine IC50 inhibition_assay->ic50_determination animal_prep Animal Acclimation & Preparation wound_creation Create Excisional Wounds animal_prep->wound_creation topical_application Topical Application of UK-371804 Hydrogel wound_creation->topical_application monitoring Daily Treatment & Monitoring topical_application->monitoring tissue_collection Tissue & Blood Collection monitoring->tissue_collection analysis Histology & PK/PD Analysis tissue_collection->analysis

Caption: Experimental Workflow for Evaluating Topical UK-371804.

References

Application Notes and Protocols for UK-371804 Hydrochloride in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-371804 hydrochloride is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis.[1][2][3][4] The uPA system, including uPA and its receptor (uPAR), is frequently overexpressed in various aggressive cancers and its activity is correlated with poor prognosis.[5][6][7] By converting plasminogen to plasmin, uPA initiates a proteolytic cascade that degrades the extracellular matrix (ECM), facilitating cancer cell migration and invasion.[5][6][8] this compound exhibits high affinity for uPA with a Ki of 10 nM and demonstrates significant selectivity over other proteases like tissue-type plasminogen activator (tPA) and plasmin, making it a valuable tool for investigating the role of uPA in cancer progression.[1][3]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture.[9][10][11] These models mimic crucial aspects of tumor biology, including cell-cell and cell-ECM interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anti-cancer therapeutics.[10][11]

These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell invasion, viability, and apoptosis in 3D spheroid and organoid models.

Mechanism of Action and Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA uPAR uPAR uPA->uPAR ECM ECM Plasmin->ECM Degradation Degraded ECM Degraded ECM Invasion_Migration Invasion & Migration Degraded ECM->Invasion_Migration UK-371804 UK-371804 UK-371804->uPA uPAR->Plasminogen Integrins Integrins uPAR->Integrins FAK_Src FAK/Src Integrins->FAK_Src PI3K_AKT PI3K/AKT Integrins->PI3K_AKT MAPK MAPK Integrins->MAPK FAK_Src->Invasion_Migration Proliferation_Survival Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK->Proliferation_Survival

uPA Signaling Pathway and Inhibition by UK-371804

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Spheroid Invasion

Cell LineTreatment Concentration (µM)Invasion Area (fold change vs. control)
MDA-MB-231 0 (Vehicle)1.00 ± 0.12
0.10.75 ± 0.09
1.00.42 ± 0.05
10.00.15 ± 0.03
PANC-1 0 (Vehicle)1.00 ± 0.15
0.10.81 ± 0.11
1.00.53 ± 0.07
10.00.21 ± 0.04

Table 2: Viability and Apoptosis in 3D Spheroids Treated with this compound

Cell LineTreatment Concentration (µM)Cell Viability (% of control)Caspase-3/7 Activity (fold change vs. control)
MDA-MB-231 0 (Vehicle)100 ± 8.51.00 ± 0.10
1.095 ± 7.21.15 ± 0.12
10.088 ± 6.51.30 ± 0.15
50.065 ± 5.12.50 ± 0.21
PANC-1 0 (Vehicle)100 ± 9.11.00 ± 0.09
1.098 ± 8.01.08 ± 0.11
10.091 ± 7.81.25 ± 0.13
50.072 ± 6.32.20 ± 0.18

Experimental Protocols

Protocol 1: 3D Spheroid Invasion Assay

This protocol details the formation of cancer cell spheroids and the subsequent assessment of their invasive potential in the presence of this compound. Cell lines with high uPA expression, such as the triple-negative breast cancer cell line MDA-MB-231 and the pancreatic cancer cell line PANC-1, are recommended.[15][16][17][18][19][20]

Materials:

  • MDA-MB-231 or PANC-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Growth factor-reduced Matrigel® or Collagen I

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Brightfield microscope with imaging software

Procedure:

  • Spheroid Formation:

    • Harvest and resuspend cells in complete culture medium to a concentration of 2.5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (2,500 cells) into each well of a ULA 96-well plate.

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

    • Incubate for 3-4 days at 37°C and 5% CO₂ to allow for the formation of compact spheroids.

  • Embedding Spheroids in ECM:

    • On the day of the assay, thaw Matrigel® on ice.

    • Prepare a working solution of 50% Matrigel® in cold, serum-free medium.

    • Carefully remove 50 µL of medium from each well of the spheroid plate.

    • Gently add 50 µL of the Matrigel® solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations (e.g., 0.2, 2, and 20 µM).

    • Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to each well.

    • The final concentrations will be 0.1, 1, and 10 µM.

  • Invasion Analysis:

    • Capture brightfield images of the spheroids at 0, 24, 48, and 72 hours post-treatment.

    • Using image analysis software (e.g., ImageJ), measure the total area of the spheroid and the area of invasion at each time point.

    • The invasion area is calculated by subtracting the initial spheroid area (at 0 hours) from the total area at subsequent time points.

    • Normalize the invasion area of treated spheroids to the vehicle-treated control.

Workflow for 3D Spheroid Invasion Assay
Protocol 2: Patient-Derived Pancreatic Organoid Culture and Treatment

This protocol is adapted for the culture of patient-derived pancreatic tumor organoids to assess the efficacy of this compound in a more clinically relevant model.[21][22][23][24][25]

Materials:

  • Patient-derived pancreatic tumor tissue

  • Digestion buffer (e.g., Collagenase/Dispase)

  • Advanced DMEM/F12 medium

  • Growth factors (e.g., EGF, Noggin, R-spondin)

  • Matrigel®

  • This compound

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Caspase-Glo® 3/7 3D Assay kit

Procedure:

  • Organoid Establishment:

    • Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.

    • Embed the cells in Matrigel® droplets in a multi-well plate.

    • Culture the organoids in a specialized medium containing essential growth factors.

    • Passage the organoids every 1-2 weeks.

  • Organoid Plating for Assay:

    • Dissociate established organoids into small fragments.

    • Plate the fragments in Matrigel® in a 96-well plate.

    • Allow the organoids to grow for 4-7 days.

  • Treatment and Endpoint Assays:

    • Treat the organoids with a range of this compound concentrations for 72 hours.

    • Perform the CellTiter-Glo® 3D and Caspase-Glo® 3/7 3D assays according to the manufacturer's instructions to assess cell viability and apoptosis, respectively.

Protocol 3: 3D Cell Viability Assay (CellTiter-Glo® 3D)

This assay measures the number of viable cells in 3D culture based on the quantification of ATP.[26][27][28][29][30]

Procedure:

  • Culture and treat 3D spheroids or organoids in a 96-well plate as described above.

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

Protocol 4: 3D Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[31][32][33][34]

Procedure:

  • Culture and treat 3D spheroids or organoids in a 96-well plate.

  • Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.

  • Mix on an orbital shaker for 30 seconds.

  • Incubate at room temperature for at least 30 minutes.

  • Measure luminescence using a plate-reading luminometer.

General Workflow for Testing UK-371804 in 3D Models

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-cancer effects of the uPA inhibitor this compound in advanced 3D cell culture models. By utilizing these physiologically relevant systems, researchers can gain valuable insights into the role of the uPA/uPAR system in tumor invasion and metastasis, and effectively evaluate the therapeutic potential of UK-371804. The detailed methodologies for invasion, viability, and apoptosis assays, along with the structured data presentation and visual workflows, are intended to facilitate the design and execution of robust and reproducible experiments in the field of cancer drug discovery.

References

Troubleshooting & Optimization

improving UK-371804 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with UK-371804 hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't fully dissolve in my aqueous buffer.

A1: this compound is known to be insoluble in water and ethanol[1]. For most in vitro experiments, it is recommended to first prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO)[1][2][3]. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity. When preparing the DMSO stock, using fresh, anhydrous DMSO is crucial, as moisture can reduce the solubility of the compound[1][2].

Q2: I observe precipitation in my cell culture medium after adding the this compound stock solution. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. Here are several troubleshooting steps:

  • Reduce the final concentration: The final concentration of this compound in your medium may be exceeding its solubility limit in that specific medium. Try using a lower final concentration if your experimental design allows.

  • Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration in your medium might help maintain solubility. However, always run a vehicle control to ensure the DMSO level is not affecting your experimental results.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) medium while gently vortexing can sometimes improve solubility.

  • Consider a formulation with surfactants: For some applications, non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to improve the solubility and stability of hydrophobic compounds in aqueous solutions. Compatibility with your specific assay must be verified.

Q3: How should I store my this compound solutions for optimal stability?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature.

  • Solid Form: As a lyophilized powder, it is stable for at least 3 years when stored at -20°C[2][4].

  • DMSO Stock Solutions: For short-term storage, a stock solution in DMSO can be kept at -20°C for up to one month[1][4]. For long-term storage, it is recommended to store aliquots at -80°C, where it can be stable for up to two years[2]. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and reduced potency[1][2].

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in my assay.

This issue can often be linked to the degradation of this compound in your experimental solution. The following workflow can help you troubleshoot this problem.

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

The following table summarizes the known stability and solubility data for this compound.

FormSolventStorage TemperatureStability PeriodReference(s)
Lyophilized Powder --20°C≥ 3 years[2][4]
Stock Solution DMSO-20°C1 month[1][4]
Stock Solution DMSO-80°C1-2 years[1][2]
SolventSolubilityNotesReference(s)
DMSO Up to 50 mg/mL (118.4 mM)Moisture can reduce solubility.[1]
Water Insoluble-[1]
Ethanol Insoluble-[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required to facilitate dissolution[2].

    • Dispense the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment in Aqueous Buffer using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific experimental buffer.

  • Preparation of Test Solution:

    • Prepare a fresh working solution of this compound in your target aqueous buffer by diluting a DMSO stock solution. The final DMSO concentration should be kept constant across all samples.

    • The final concentration of this compound should be suitable for accurate detection by HPLC-UV.

  • Incubation:

    • Incubate the test solution under conditions relevant to your experiment (e.g., 37°C in a cell culture incubator).

    • Protect the solution from light if photostability is a concern.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a stabilizing solvent if necessary.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC method with UV detection. A C18 column is often a good starting point for this type of molecule.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile)[5].

    • Monitor the peak area of the parent this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis:

    • Plot the percentage of the initial this compound remaining versus time to determine the degradation rate.

Potential Degradation Pathway

The chemical structure of UK-371804 contains several functional groups susceptible to degradation in aqueous solutions, particularly under non-neutral pH or oxidative conditions. The primary sites for potential degradation are the guanidine and sulfonamide groups.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation UK371804 UK-371804 (Active Compound) Hydrolysis_Guanidine Hydrolysis of Guanidine to Urea Derivative UK371804->Hydrolysis_Guanidine pH dependent Hydrolysis_Sulfonamide Hydrolysis of Sulfonamide ( cleavage ) UK371804->Hydrolysis_Sulfonamide extreme pH Oxidation_N N-Oxide Formation on Isoquinoline Ring UK371804->Oxidation_N oxidizing agent Inactive_Metabolite1 Inactive Metabolite 1 Hydrolysis_Guanidine->Inactive_Metabolite1 Loss of Activity Inactive_Metabolite2 Inactive Metabolite 2 Hydrolysis_Sulfonamide->Inactive_Metabolite2 Loss of Activity Inactive_Metabolite3 Inactive Metabolite 3 Oxidation_N->Inactive_Metabolite3 Potential Loss of Activity

Caption: Potential degradation pathways for UK-371804.

References

avoiding UK-371804 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of UK-371804 hydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is sparingly soluble in aqueous solutions like cell culture media.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent, such as DMSO, is diluted too quickly or into a solution where the compound's solubility limit is exceeded. This is a common issue with hydrophobic compounds.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][4][5] It is practically insoluble in water and ethanol.[1] To ensure the best results, use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][4]

Q3: How can I avoid precipitation when diluting my DMSO stock solution into the cell culture media?

A3: To prevent precipitation, follow these key steps:

  • Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[2][6]

  • Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly into a large volume of media, perform one or more intermediate dilution steps.[2]

  • Add Dropwise and Mix Gently: Add the stock solution slowly (dropwise) to the pre-warmed media while gently vortexing or swirling the tube.[2][7] This facilitates rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.

  • Maintain a Low Final Solvent Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, ideally ≤0.1%, to avoid solvent-induced cytotoxicity.[6][7]

Q4: Could components in my cell culture medium be reacting with this compound?

A4: While the primary cause of precipitation is often poor aqueous solubility, interactions with media components can occur. Cell culture media are complex mixtures of inorganic salts, amino acids, vitamins, and sometimes serum.[8][9][10][11] High concentrations of salts, particularly calcium and phosphate, or significant pH shifts can sometimes contribute to the precipitation of compounds or media components themselves.[12][13] However, for a hydrophobic compound like UK-371804, the solvent-shifting effect during dilution is the most common culprit.

Q5: How do I determine the maximum soluble concentration of this compound in my specific experimental setup?

A5: You can determine the apparent maximum soluble concentration by performing a simple solubility test. This involves preparing a series of dilutions of your compound in your specific cell culture medium at 37°C. The highest concentration that remains clear and free of visible precipitate after a relevant incubation period (e.g., 2-24 hours) is considered your maximum working concentration under those conditions.[2][6]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility DataSource
DMSO8.33 mg/mL (21.59 mM) to 42 mg/mL (99.45 mM)[1][4]
WaterInsoluble[1]
EthanolInsoluble[1]

Note: Solubility can vary slightly between batches. Using fresh, high-quality DMSO is critical for achieving maximum solubility.[1]

Table 2: Example Stock Solution Preparation

Desired Stock ConcentrationMass of UK-371804 HCl (MW: 422.29 g/mol )Volume of Anhydrous DMSO
10 mM4.22 mg1 mL
20 mM8.45 mg1 mL
50 mM21.11 mg1 mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If necessary, briefly sonicate the solution in a water bath to ensure the compound is fully dissolved.[4]

  • Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]

Protocol 2: Diluting this compound into Cell Culture Media
  • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thaw an aliquot of your this compound DMSO stock solution and bring it to room temperature.

  • Method A (Direct Dilution for Low Concentrations):

    • Calculate the volume of stock solution needed for your final desired concentration, ensuring the final DMSO concentration remains below 0.5% (ideally ≤0.1%).

    • While gently swirling or vortexing the tube of pre-warmed media, add the stock solution dropwise.

    • Continue to mix gently for a few seconds to ensure homogeneity.

  • Method B (Serial Dilution for Higher Concentrations):

    • Create an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:100 in media to create a 100 µM solution.

    • Use this intermediate dilution to prepare your final working concentrations. This multi-step process minimizes the solvent shock that causes precipitation.

  • Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your cells.

Visual Guides

G cluster_0 Troubleshooting Workflow start Precipitation Observed cause1 Stock Solution Issue? start->cause1 cause2 Dilution Method? start->cause2 cause3 Final Concentration Too High? start->cause3 sol1a Use fresh, anhydrous DMSO cause1->sol1a sol2a Add stock to pre-warmed (37°C) media cause2->sol2a sol3 Perform solubility test to find max concentration cause3->sol3 sol1b Ensure stock is fully dissolved (Vortex/Sonicate) sol1a->sol1b end_node Solution Clear sol1b->end_node sol2b Add dropwise while mixing sol2a->sol2b sol2c Use serial dilution method sol2b->sol2c sol2c->end_node sol3->end_node G cluster_1 Recommended Dilution Workflow stock Step 1: High Concentration Stock in 100% DMSO (e.g., 20 mM) intermediate Step 2: Intermediate Dilution in Pre-Warmed Media (37°C) (e.g., 200 µM) stock->intermediate Add dropwise while mixing final Step 3: Final Working Solution in Pre-Warmed Media (37°C) (e.g., 2 µM) Final DMSO ≤0.1% intermediate->final Dilute further add_to_cells Add to Cells final->add_to_cells

References

Technical Support Center: Optimizing UK-371804 Hydrochloride Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of UK-371804 hydrochloride in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2] uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM) by converting plasminogen to plasmin.[3][4] By inhibiting uPA, UK-371804 blocks this proteolytic cascade, which is implicated in cancer cell invasion and metastasis.[5]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for in vitro cell-based assays is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on its known inhibitory constants (Ki of 10 nM for uPA), a starting range of 10 nM to 10 µM is recommended.[1][2] For instance, in a 3D tumouroid model of colorectal cancer, 10 µM of UK-371804 was shown to be effective at reducing cancer cell invasion without significant cytotoxicity.[5]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][6] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture media?

A4: The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and interaction with media components like serum proteins.[7][8] It is advisable to prepare fresh working solutions of this compound in your specific cell culture medium for each experiment. To assess its stability under your experimental conditions, you can incubate the compound in the medium at 37°C for the duration of your assay and then measure its concentration using analytical methods like HPLC.[9]

Q5: How can I differentiate between the anti-migratory/invasive effects and the cytotoxic effects of this compound?

A5: It is crucial to perform a cytotoxicity assay in parallel with your migration or invasion assay to ensure that the observed reduction in cell movement is not due to cell death.[10] You can use standard cytotoxicity assays like the MTT or resazurin assay.[11] Ideally, you should use concentrations of UK-371804 that show significant inhibition of migration or invasion with minimal impact on cell viability (e.g., >90% viability).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell/SystemReference
Ki (uPA) 10 nMCell-free assay[1]
IC50 (uPA) 0.89 µMHuman chronic wound fluid[1][2]
Selectivity ~4000-fold vs. tPACell-free assay[1]
~2700-fold vs. plasminCell-free assay[1]
Effective Concentration 10 µM3D colorectal cancer tumouroids[5]

Experimental Protocols

Protocol 1: Cell Migration Assay (Boyden Chamber/Transwell Assay)

This protocol describes a method to assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) to the upper chamber. Ensure the final DMSO concentration is consistent across all wells and below 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 6-24 hours, depending on the cell line's migratory capacity).

  • Cell Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 20 minutes.

    • Stain the migrated cells by immersing the insert in staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, the stain can be eluted, and the absorbance measured using a plate reader.

Protocol 2: Cell Invasion Assay

This protocol is similar to the migration assay but includes a layer of extracellular matrix (ECM) to simulate tissue barriers.

Materials:

  • Same as Protocol 1

  • Matrigel or other basement membrane extract

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration.

    • Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Assay Procedure:

    • Follow steps 1-5 from the Cell Migration Assay protocol, seeding the cells on top of the Matrigel layer. The incubation time for invasion assays may need to be longer than for migration assays (e.g., 24-48 hours).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound.[11]

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (same concentrations as used in the migration/invasion assay) for the same duration as the functional assay.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Troubleshooting Guide

Problem Possible Cause Solution
High background migration/invasion in negative control wells - Chemoattractant present in the serum-free medium.- Cells are not properly serum-starved.- Pore size of the insert is too large.- Use a truly serum-free medium for the upper chamber.- Ensure complete serum starvation for at least 18-24 hours.- Use inserts with a smaller pore size.
No or low migration/invasion even in the positive control - Cells have low migratory/invasive potential.- Chemoattractant concentration is too low.- Incubation time is too short.- Matrigel layer is too thick (for invasion assay).- Use a more migratory/invasive cell line or a positive control cell line.- Optimize the chemoattractant concentration.- Increase the incubation time.- Reduce the concentration or volume of Matrigel.
High variability between replicate wells - Uneven cell seeding.- Inconsistent scratching or Matrigel coating.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Standardize the scratching technique or Matrigel coating procedure.- Use calibrated pipettes and be careful with pipetting.
Inhibition of migration/invasion observed, but cytotoxicity is also high - The observed effect is likely due to cell death, not specific inhibition of migration/invasion.- Lower the concentration of this compound to a non-toxic range.- Perform a time-course experiment to find a window where migration is inhibited before significant cytotoxicity occurs.
Precipitation of this compound in the cell culture medium - The concentration of the compound exceeds its solubility in the medium.- Lower the final concentration of the compound.- Increase the final DMSO concentration slightly (while staying below toxic levels).- Prepare fresh dilutions immediately before use.

Visualizations

G cluster_0 uPA Signaling Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Cleavage uPA uPA UK371804 UK-371804 UK371804->uPA Inhibition Degradation ECM Degradation Migration Cell Migration & Invasion Degradation->Migration Promotes G cluster_workflow Experimental Workflow: Cell Invasion Assay A 1. Coat Transwell Inserts with Matrigel B 2. Seed Cells in Upper Chamber A->B C 3. Add UK-371804 & Chemoattractant to Lower Chamber B->C D 4. Incubate (24-48h) C->D E 5. Remove Non-invading Cells D->E F 6. Fix and Stain Invading Cells E->F G 7. Quantify Invaded Cells F->G G cluster_troubleshooting Troubleshooting Logic Start Problem: No Inhibition of Migration Cause1 Is the compound active? Start->Cause1 Solution1a Check stock solution integrity and storage Cause1->Solution1a No Solution1b Verify uPA expression in cell line Cause1->Solution1b No Cause2 Is the assay set up correctly? Cause1->Cause2 Yes Solution2a Optimize cell density and incubation time Cause2->Solution2a No Solution2b Confirm chemoattractant gradient Cause2->Solution2b No Cause3 Is there a cytotoxicity issue? Cause2->Cause3 Yes Solution3 Perform cytotoxicity assay in parallel Cause3->Solution3 Unsure

References

potential off-target effects of UK-371804 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UK-371804 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects, during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Based on publicly available data, this compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3] The compound exhibits a high degree of selectivity over closely related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin.[1][2][3] Comprehensive screening results against a broad panel of unrelated receptors and kinases have not been published. Therefore, while its selectivity profile against related proteases is excellent, researchers should remain vigilant for potential uncharacterized off-target activities in their specific experimental models.

Q2: In our experiments, UK-371804 is causing a cellular phenotype that doesn't align with the known functions of uPA inhibition. How can we investigate if this is an off-target effect?

Observing an unexpected phenotype is a common challenge when working with small molecule inhibitors. A systematic approach is crucial to determine if the effect is due to off-target activity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that UK-371804 is inhibiting uPA at the concentrations used in your assay. A direct enzymatic assay with cell lysates or conditioned media can confirm target engagement.

  • Use a Structurally Unrelated uPA Inhibitor: Employ a different, structurally distinct uPA inhibitor (e.g., amiloride derivatives, if appropriate for your system). If this second inhibitor does not produce the same phenotype, it suggests the effect may be specific to the chemical structure of UK-371804 and thus potentially an off-target effect.

  • Perform a "Rescue" Experiment: If the unexpected phenotype is due to on-target uPA inhibition, it should be reversible by bypassing the inhibited step. For example, adding plasmin (the downstream product of uPA activity) to the system might rescue the phenotype.

  • Conduct a Dose-Response Analysis: Carefully compare the concentration-response curve for uPA inhibition with the concentration-response curve for the unexpected phenotype. A significant rightward shift for the unexpected phenotype (i.e., it occurs only at much higher concentrations than those required for uPA inhibition) is a strong indicator of an off-target effect.

Q3: What are the essential control experiments to include when using UK-371804 to ensure our results are attributable to uPA inhibition?

Rigorous controls are essential for validating that an observed effect is due to the intended on-target mechanism.

Essential Experimental Controls:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve UK-371804.

  • Positive Control: Use a known uPA-dependent process in your model as a positive control to confirm the inhibitor is active.

  • Negative Control Cell Line: If possible, use a cell line that does not express uPA or its receptor (uPAR) to see if the compound has any effect in the absence of the target.

  • Orthogonal Inhibitor: As mentioned in Q2, use a structurally different uPA inhibitor to confirm that the phenotype is related to uPA inhibition and not the specific chemical scaffold of UK-371804.

Data Presentation

The selectivity of UK-371804 has been quantified against other serine proteases.

Target EnzymeInhibition Constant (Kᵢ)Selectivity vs. uPA
uPA 10 nM -
tPA>40,000 nM~4000-fold
Plasmin>27,000 nM~2700-fold

Data compiled from multiple sources.[1][2][3]

Visualizations

Signaling & Experimental Diagrams

To provide context for experimental design, the following diagrams illustrate the on-target signaling pathway of uPA and a recommended workflow for troubleshooting unexpected results.

UPASignaling cluster_ECM Extracellular Matrix cluster_Cell Cell Surface Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM_Proteins ECM Proteins (e.g., Fibronectin) Plasmin->ECM_Proteins degrades MMPs Pro-MMPs Plasmin->MMPs activates Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM_Proteins degrades uPA uPA uPA->Plasminogen cleaves uPAR uPAR uPA->uPAR binds UK371804 UK-371804 UK371804->uPA inhibits Integrins Integrins uPAR->Integrins interacts with Intracellular_Signaling Intracellular Signaling (Migration, Proliferation) Integrins->Intracellular_Signaling activates

Caption: On-target signaling pathway of uPA. (Max Width: 760px)

TroubleshootingWorkflow Start Unexpected Phenotype Observed with UK-371804 CheckOnTarget Confirm On-Target uPA Inhibition? Start->CheckOnTarget Orthogonal Test Structurally Different uPA Inhibitor CheckOnTarget->Orthogonal Yes Inconclusive Result Inconclusive Re-evaluate System CheckOnTarget->Inconclusive No SamePhenotype Same Phenotype Observed? Orthogonal->SamePhenotype Rescue Perform Rescue Experiment SamePhenotype->Rescue Yes OffTarget Result is Likely OFF-TARGET SamePhenotype->OffTarget No PhenotypeRescued Phenotype Rescued? Rescue->PhenotypeRescued OnTarget Result is Likely ON-TARGET PhenotypeRescued->OnTarget Yes PhenotypeRescued->OffTarget No

Caption: Experimental workflow for investigating potential off-target effects. (Max Width: 760px)

Experimental Protocols

Protocol 1: In Vitro uPA Chromogenic Activity Assay

This protocol allows for the direct measurement of uPA inhibition by UK-371804.

  • Reagents and Materials:

    • Recombinant human uPA

    • uPA Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

    • Chromogenic uPA substrate (e.g., S-2444)

    • This compound

    • DMSO (for inhibitor dilution)

    • 96-well microplate

    • Microplate reader (405 nm)

  • Procedure:

    • Prepare a stock solution of UK-371804 in DMSO. Create a serial dilution series in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

    • In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control) to triplicate wells.

    • Add 80 µL of the uPA enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at 37°C to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader in kinetic mode.

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition [(1 - (V_inhibitor / V_vehicle)) * 100] against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for uPAR-Mediated Signaling

This protocol can be used to assess the on-target effect of UK-371804 on downstream signaling pathways modulated by the uPA/uPAR complex.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-231, HT-1080) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours, if appropriate for the model.

    • Pre-treat cells with various concentrations of UK-371804 or vehicle control for 1-2 hours.

    • Stimulate the cells with pro-uPA or an appropriate growth factor if required to activate the pathway.

    • Incubate for the desired time (e.g., 15-30 minutes for phosphorylation events).

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts, add Laemmli buffer, and denature samples by heating.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-FAK, anti-phospho-ERK, and their total protein counterparts).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band densities and normalize phosphorylated protein levels to total protein levels.

References

troubleshooting inconsistent results with UK-371804 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UK-371804 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent and selective urokinase-type plasminogen activator (uPA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3] Its primary mechanism of action is the direct inhibition of the enzymatic activity of uPA, which plays a crucial role in the conversion of plasminogen to plasmin.[3] Plasmin is a broad-spectrum protease involved in the degradation of the extracellular matrix (ECM), a process critical for cell migration and tissue remodeling in various physiological and pathological processes, including wound healing and cancer metastasis.[3][4]

Q2: What are the key quantitative parameters I should be aware of when working with this compound?

Understanding the potency and selectivity of this compound is critical for experimental design. Key parameters are summarized in the table below.

ParameterValueSpecies/SystemNotes
Ki (Inhibition Constant) 10 nMHuman uPAIndicates high-affinity binding to the enzyme.
IC50 (Half maximal inhibitory concentration) 0.89 µMExogenous uPA in human chronic wound fluidRepresents the concentration required to inhibit 50% of uPA activity in a complex biological sample.[1]
Selectivity vs. tPA ~4000-foldDemonstrates high specificity for uPA over tissue-type plasminogen activator (tPA).[1]
Selectivity vs. Plasmin ~2700-foldShows significant selectivity against the downstream protease plasmin.[1]

Q3: How should I prepare and store stock solutions of this compound to ensure stability and activity?

Proper handling and storage are crucial for maintaining the integrity of this compound.

ParameterRecommendationRationale
Solvent DMSO (Dimethyl sulfoxide)The hydrochloride salt has good solubility in DMSO.[1] Use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Stock Concentration 10 mM in DMSOA standard concentration that allows for easy dilution into aqueous buffers for most experiments.
Storage of Powder -20°CFor long-term stability of the solid compound.
Storage of Stock Solution -20°C or -80°C in aliquotsAliquoting prevents multiple freeze-thaw cycles which can lead to degradation of the compound and introduction of moisture.[1]
Working Solution Prepare fresh dailyTo ensure consistent activity and avoid degradation in aqueous solutions.[1]

Troubleshooting Inconsistent Results

Inconsistent results in experiments with this compound can arise from various factors related to compound handling, experimental setup, and biological variability. This section provides a guide to common issues and their potential solutions.

Problem 1: Higher than expected IC50 value or reduced inhibitory effect.

Potential CauseTroubleshooting Steps
Compound Degradation - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Protect stock solutions from light.
Incorrect Concentration - Verify the calculations for dilutions. - Ensure accurate pipetting of the inhibitor. - Consider using a serial dilution method to minimize pipetting errors.
Solvent Effects - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, including controls. - Run a vehicle control (DMSO without inhibitor) to assess any solvent-related effects on the assay.
Assay Conditions - Optimize incubation times with the inhibitor. Pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary. - Ensure the pH and temperature of the assay buffer are optimal for both enzyme activity and inhibitor binding.

Problem 2: High variability between replicate wells or experiments.

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding - For cell-based assays, ensure a homogenous cell suspension and use appropriate cell counting methods to seed a consistent number of cells per well. - Allow cells to adhere and form a uniform monolayer before treatment.
Assay Edge Effects - Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile water or PBS to maintain humidity.
Reagent Preparation - Ensure all reagents, including the inhibitor, enzyme, and substrate, are thoroughly mixed before use. - Prepare master mixes of reagents to be added to multiple wells to reduce pipetting variability.
Lot-to-Lot Variability of Reagents - If a new batch of inhibitor, enzyme, or other critical reagent is used, perform a validation experiment to compare its performance with the previous lot.

Problem 3: Unexpected or off-target effects observed in cell-based assays.

Potential CauseTroubleshooting Steps
Non-specific Cytotoxicity - Determine the cytotoxic concentration of this compound on the specific cell line using a cell viability assay (e.g., MTT or LDH assay). - Use the inhibitor at concentrations well below its cytotoxic threshold.
Off-Target Effects - Although this compound is highly selective, consider potential off-target effects at high concentrations. - Use the lowest effective concentration of the inhibitor. - Include appropriate positive and negative controls to help interpret the results. For example, use a structurally unrelated uPA inhibitor to see if the same effect is observed.

Experimental Protocols

1. Chromogenic uPA Activity Assay

This protocol is for measuring the enzymatic activity of uPA and the inhibitory effect of this compound in a cell-free system.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only).

  • In a 96-well plate, add 20 µL of each inhibitor dilution (or vehicle control).

  • Add 60 µL of human uPA solution (at a concentration that gives a linear response over time) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every 1-2 minutes for 15-30 minutes.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. In Vitro Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cell line of interest (e.g., endothelial cells, fibroblasts)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh serum-free or low-serum medium containing different concentrations of this compound or a vehicle control. Using low-serum medium minimizes cell proliferation, which can confound the migration results.

  • Place the plate in a cell culture incubator.

  • Capture images of the scratch at the same position immediately after treatment (0 hours) and at regular intervals (e.g., 6, 12, 24 hours).

  • Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each treatment condition relative to the initial wound area.

Visualizations

uPA Signaling Pathway in Cell Migration

uPA_Signaling_Pathway uPA Signaling Pathway in Cell Migration uPA uPA uPAR uPAR uPA->uPAR Binds Plasmin Plasmin Plasminogen Plasminogen uPAR->Plasminogen Integrins Integrins uPAR->Integrins Activates Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation CellMigration Cell Migration & Proliferation ECM->CellMigration Enables FAK FAK Integrins->FAK Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Ras_MAPK->CellMigration UK371804 UK-371804 Hydrochloride UK371804->uPA Inhibits

Caption: uPA binds to its receptor uPAR, initiating signaling cascades that promote cell migration.

Experimental Workflow for a uPA Inhibition Assay

uPA_Inhibition_Workflow Workflow for uPA Inhibition Assay start Start prep_inhibitor Prepare UK-371804 Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_uPA Add uPA Enzyme add_inhibitor->add_uPA pre_incubate Pre-incubate at 37°C add_uPA->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate read_absorbance Kinetic Read at 405 nm add_substrate->read_absorbance analyze_data Calculate Reaction Rates & Determine IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Results check_compound Check Compound Handling start->check_compound check_assay Review Assay Protocol start->check_assay check_cells Evaluate Cell Culture start->check_cells sol_compound Prepare Fresh Aliquots Use Anhydrous DMSO check_compound->sol_compound sol_assay Verify Concentrations Optimize Incubation Run Controls check_assay->sol_assay sol_cells Ensure Consistent Seeding Monitor Cell Health Check for Contamination check_cells->sol_cells

References

Technical Support Center: UK-371804 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and stability assessment of UK-371804 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound is stable for extended periods when stored under the correct conditions. It is recommended to store the lyophilized powder in a tightly sealed container, protected from light and moisture. For specific temperature guidelines, please refer to the data provided by your supplier, as summarized in the table below.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is most commonly dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. Store these aliquots at or below -20°C.

Q3: What is the expected stability of this compound in a DMSO stock solution?

A3: The stability of this compound in DMSO is dependent on the storage temperature. When stored at -20°C, the solution is generally stable for at least one month. For longer-term storage, -80°C is recommended, which can extend the stability to a year or more.[1] Always refer to the supplier's certificate of analysis for batch-specific recommendations.

Q4: Can I store aqueous dilutions of this compound?

A4: this compound is insoluble in water.[1] Therefore, preparing and storing aqueous stock solutions is not recommended. For experiments requiring an aqueous buffer, it is advisable to make fresh dilutions from a DMSO stock solution immediately before use. The stability of the compound in aqueous media is expected to be limited.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. A definitive sign of degradation is a loss of biological activity in your experiments or the appearance of additional peaks in analytical analyses such as HPLC or LC-MS.

Troubleshooting Guide

Issue 1: I am observing diminished or no activity of my this compound in my assay.

  • Possible Cause 1: Compound Degradation. Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light and moisture can lead to the chemical degradation of the compound. UK-371804 contains sulfonamide and guanidine groups, which can be susceptible to hydrolysis under certain conditions.

    • Troubleshooting Step:

      • Prepare a fresh stock solution from the solid compound.

      • If the issue persists, consider purchasing a new batch of the compound.

      • To confirm degradation, you can perform a stability analysis using HPLC (see Experimental Protocols section).

  • Possible Cause 2: Incorrect Stock Solution Concentration. This could be due to weighing errors, incomplete dissolution, or solvent evaporation.

    • Troubleshooting Step:

      • Ensure your balance is properly calibrated before weighing the compound.

      • Use sonication to ensure complete dissolution of the compound in DMSO.[1]

      • Always use tightly sealed vials for your stock solutions to prevent solvent evaporation.

  • Possible Cause 3: Incompatibility with Assay Conditions. The compound may be unstable or precipitate in your specific assay buffer or media.

    • Troubleshooting Step:

      • Check the final concentration of DMSO in your assay; high concentrations can be cytotoxic or interfere with the assay.

      • Assess the solubility of this compound in your final assay buffer by preparing a solution at the working concentration and visually inspecting for any precipitation over time.

Issue 2: My this compound stock solution appears cloudy or has precipitates after thawing.

  • Possible Cause 1: Low Solubility. The concentration of your stock solution may be too high, or the DMSO used may have absorbed moisture, reducing its solvating power.

    • Troubleshooting Step:

      • Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.

      • If precipitation persists, you may need to prepare a new, more dilute stock solution using fresh, anhydrous DMSO.

  • Possible Cause 2: Freeze-Thaw Instability. Repeated freeze-thaw cycles can cause the compound to come out of solution.

    • Troubleshooting Step:

      • Always aliquot your stock solution into single-use vials to avoid repeated freezing and thawing of the main stock.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Stability for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 yearsKeep desiccated and protected from light.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution in DMSO -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 2 yearsRecommended for long-term storage.

Data compiled from multiple supplier recommendations. Always consult the certificate of analysis for your specific batch.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 422.29 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer and sonicator

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.22 mg.

    • Add the calculated amount of anhydrous DMSO to the solid compound.

    • Vortex the solution vigorously. If the solid does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.

    • Once a clear solution is obtained, aliquot into smaller, single-use volumes in sterile, tightly sealed vials.

    • Label the vials clearly with the compound name, concentration, date, and storage temperature.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol that should be optimized for your specific HPLC system and column.

  • Objective: To assess the stability of a this compound solution over time by monitoring the peak area of the parent compound.

  • Materials:

    • This compound stock solution

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (or other suitable mobile phase modifier)

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Method Development (Initial Setup):

      • Prepare mobile phases. A common starting point is Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Set the flow rate (e.g., 1.0 mL/min).

      • Use a gradient elution to separate the parent compound from potential degradants (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).

      • Set the UV detector to a wavelength where this compound has strong absorbance (a UV scan may be needed to determine the optimal wavelength, but 254 nm is a common starting point).

      • Inject a freshly prepared sample of this compound to determine its retention time.

    • Stability Study:

      • Prepare a solution of this compound in the matrix of interest (e.g., DMSO, cell culture media).

      • Immediately after preparation, take a "time zero" (T=0) sample, and analyze it by HPLC to get the initial peak area of the parent compound.

      • Store the remaining solution under the desired test conditions (e.g., 37°C for media stability, room temperature, or -20°C for stock solution stability).

      • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take additional samples and analyze them by HPLC.

      • For each time point, calculate the percentage of the compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Data Interpretation:

      • A significant decrease in the peak area of the parent compound over time indicates instability.

      • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Activity Loss start Start: Diminished or No Activity Observed check_solution Is the stock solution fresh and properly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution from solid. check_solution->prepare_fresh No check_storage Was the solid compound stored correctly? check_solution->check_storage Yes retest Retest in assay. prepare_fresh->retest retest->check_storage No Improvement end_success End: Issue Resolved retest->end_success Activity Restored new_compound Order a new batch of UK-371804. check_storage->new_compound No check_assay Are assay conditions appropriate? check_storage->check_assay Yes new_compound->prepare_fresh optimize_assay Optimize assay conditions (e.g., DMSO concentration, buffer). check_assay->optimize_assay No perform_hplc Consider stability testing via HPLC/LC-MS. check_assay->perform_hplc Yes optimize_assay->retest end_fail End: Degradation Confirmed perform_hplc->end_fail

Caption: Troubleshooting workflow for loss of this compound activity.

Decision_Making_Process Decision Logic for Using Stored this compound start Evaluate a stored batch of UK-371804 check_storage Was it stored according to recommendations? start->check_storage visual_inspection Visually inspect the solid/solution. Any changes? check_storage->visual_inspection Yes discard Discard the batch. check_storage->discard No hplc_test Perform HPLC/LC-MS analysis. visual_inspection->hplc_test No Changes visual_inspection->discard Yes, Changes Observed purity_check Purity >95% and no significant degradation peaks? hplc_test->purity_check use_compound Use the compound in non-critical experiments. purity_check->use_compound Yes use_with_caution Use with caution. Qualify against a new batch. purity_check->use_with_caution Minor Degradation purity_check->discard No, Significant Degradation use_with_caution->discard If results are inconsistent

Caption: Decision-making process for using a stored batch of this compound.

References

Technical Support Center: UK-371804 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-371804 hydrochloride and dimethyl sulfoxide (DMSO).

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in DMSO

Symptoms:

  • The compound does not fully dissolve, even after vortexing or sonication.

  • A precipitate forms in the solution shortly after preparation.

  • The observed solubility is lower than expected.

Possible Cause: The primary suspect is the presence of water in the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5][6] This absorbed water can significantly reduce the solubility of this compound.[7][8]

Solutions:

  • Use Fresh, Anhydrous DMSO: Always use a new, sealed bottle of anhydrous or high-purity DMSO (≥99.9%) for preparing stock solutions of this compound.[3][7][8]

  • Proper DMSO Storage: Store DMSO in a tightly sealed container in a cool, dry place, away from light.[3][4][6][9] Consider storing it under an inert gas like argon or nitrogen to minimize moisture absorption.[5]

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the air.

  • Gentle Warming: If the compound is still difficult to dissolve, gentle warming (to no more than 37°C) and sonication may aid dissolution. However, be cautious as elevated temperatures can potentially degrade both the compound and the DMSO.[10][11]

  • Re-dissolving Precipitates: If precipitation occurs due to water absorption or freeze-thaw cycles, low-energy sonication may help to re-dissolve the compound.[12]

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Variable potency or activity of this compound in assays.

  • Poor reproducibility of experimental data.

Possible Causes:

  • Compound Degradation: The presence of water in DMSO can lead to the degradation of sensitive compounds over time. While one study showed that 85% of compounds in a test set were stable in a 90/10 DMSO/water mixture for up to 2 years at 4°C, this is not guaranteed for all compounds.[13][14]

  • Inaccurate Concentration: If the compound has precipitated out of solution, the actual concentration in the supernatant will be lower than intended, leading to inaccurate results.

  • DMSO-HCl Interaction: DMSO can form an adduct with hydrogen chloride (HCl).[15][16] While the full implications of this for this compound are not detailed, it represents a potential chemical interaction that could be influenced by water content and affect the compound's behavior.

Solutions:

  • Freshly Prepared Solutions: Prepare fresh stock solutions of this compound for each experiment or on a regular, frequent basis.

  • Visual Inspection: Always visually inspect your stock solutions for any signs of precipitation before use. If precipitate is observed, attempt to redissolve as described above or discard the solution.

  • Proper Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles and reduce the chance of moisture contamination for the entire stock.[17]

  • Solvent Purity Checks: If inconsistent results persist, consider verifying the water content of your DMSO using methods like Karl Fischer titration.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO as expected?

A1: The most common reason for reduced solubility of this compound in DMSO is the presence of water.[7][8] DMSO is very hygroscopic and quickly absorbs moisture from the air.[1][2][17] This absorbed water alters the solvent properties of DMSO, making it less effective at dissolving some compounds, including this compound. Always use fresh, anhydrous DMSO from a newly opened bottle for the best results.

Q2: How should I store my DMSO to prevent water absorption?

A2: To minimize water absorption, store DMSO in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[3][4][6][9] For long-term storage or for highly sensitive applications, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.[5]

Q3: Can I use DMSO that has solidified?

A3: Yes. DMSO has a relatively high freezing point of about 18.5°C (65.3°F) and may solidify at or slightly below room temperature.[6][10] You can gently warm the bottle to room temperature to reliquefy the DMSO without damaging it.[5][6]

Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A4: Please refer to the experimental protocol section below for a detailed methodology on preparing a stock solution. The key is to use fresh, anhydrous DMSO and to work in a manner that minimizes the exposure of the solvent to atmospheric moisture.

Q5: Will repeated freeze-thaw cycles affect my this compound stock solution?

A5: Yes, repeated freeze-thaw cycles can increase the probability of compound precipitation from DMSO stock solutions.[17] This effect can be exacerbated by the presence of absorbed water.[12][17] It is highly recommended to aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Q6: Is there a chemical interaction between DMSO and this compound?

A6: DMSO is generally considered a stable, aprotic solvent. However, it can react with strong acids. Given that UK-371804 is a hydrochloride salt, there is a potential for an interaction between DMSO and the HCl, as DMSO is known to form an adduct with HCl.[15][16] The presence of water can influence such interactions. For most standard experimental conditions, this is not expected to be a major issue, but it is a factor to consider, especially if you observe unexpected degradation or changes in your compound's behavior.

Data Presentation

Table 1: Solubility of this compound in DMSO

SupplierReported Solubility in DMSONotes
Selleck Chemicals42 mg/mL (99.45 mM)Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[7]
MedchemExpress8.33 mg/mL (21.59 mM)Hygroscopic DMSO has a significant impact on the solubility of the product, please use newly opened DMSO.[8]

Note: The difference in reported solubility may be due to variations in the specific salt form, purity, or experimental conditions used by the suppliers.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO while minimizing moisture contamination.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9% purity), unopened bottle

  • Sterile, dry microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, dry tips

  • Vortex mixer

  • Optional: Sonicator

Methodology:

  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile, dry microcentrifuge tube.

  • DMSO Dispensing: Open a new bottle of anhydrous DMSO. Immediately dispense the required volume of DMSO into the tube containing the compound to achieve the target concentration.

  • Secure Sealing: Tightly cap the tube immediately after adding the DMSO to prevent moisture absorption.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

  • Visual Confirmation: Visually inspect the solution to ensure the compound is fully dissolved and there is no visible particulate matter.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage, as recommended by the supplier.[8]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Stock Solution start Start weigh Weigh UK-371804 HCl start->weigh add_dmso Add fresh, anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate to dissolve add_dmso->vortex check_solubility Visually check for complete dissolution vortex->check_solubility aliquot Aliquot into single-use vials check_solubility->aliquot Yes troubleshoot Troubleshoot: Gentle warming or sonication check_solubility->troubleshoot No store Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->vortex

Caption: Workflow for preparing UK-371804 HCl stock solution.

logical_relationship Troubleshooting Logic for Dissolution Issues issue Issue: Poor Solubility cause1 Primary Cause: Hygroscopic DMSO issue->cause1 effect1 Water in DMSO cause1->effect1 effect2 Reduced Solubility of UK-371804 HCl effect1->effect2 solution2 Solution: Proper Storage effect1->solution2 solution1 Solution: Use Anhydrous DMSO effect2->solution1

Caption: Troubleshooting logic for UK-371804 HCl dissolution problems.

References

Validation & Comparative

UK-371804 Hydrochloride: A Comparative Analysis Against Other Urokinase-Type Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation, a process integral to cancer cell invasion and metastasis. Inhibition of uPA represents a promising therapeutic strategy to impede tumor progression. This guide provides an objective comparison of UK-371804 hydrochloride with other notable uPA inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of uPA Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized uPA inhibitors. Potency is represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is demonstrated by comparing the inhibition of uPA to that of other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin.

InhibitorTargetKi (nM)IC50 (nM)Selectivity vs. tPASelectivity vs. PlasminReference
This compound uPA10890 (in human chronic wound fluid)~4000-fold~2700-fold[1][2][3][4]
WX-UK1 uPA410-Not specifiedNot specified[5]
Upamostat (WX-671) uPA (prodrug of WX-UK1)--Not specifiedNot specified[6]
Amiloride uPA7000-Selective (does not affect tPA or plasmin at comparable concentrations)Selective[3][7]
BMS-262084 uPA-542>70-fold (selectivity for Factor XIa over uPA)Not specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.

In Vitro uPA Enzyme Activity Assay (Chromogenic)

This assay quantifies the enzymatic activity of uPA by measuring the cleavage of a chromogenic substrate.

Principle: Active uPA cleaves a specific substrate, releasing a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the uPA activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5). Reconstitute the uPA enzyme and the chromogenic substrate (e.g., S-2444) in the reaction buffer to their respective working concentrations. Prepare a serial dilution of the inhibitor to be tested.

  • Assay Procedure:

    • Add 50 µL of reaction buffer to each well of a 96-well microplate.

    • Add 25 µL of the uPA enzyme solution to each well.

    • Add 25 µL of the inhibitor solution (or vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding 100 µL of the chromogenic substrate to each well.

  • Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[9][10][11]

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the pores of the insert towards the chemoattractant. The number of invaded cells is then quantified.

Protocol:

  • Chamber Preparation: Coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.

  • Assay Setup:

    • Place the Matrigel-coated inserts into the wells of a 24-well plate.

    • Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

    • Seed the cancer cells (e.g., 5 x 10^4 cells) in serum-free medium containing the test inhibitor or vehicle control into the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Quantification:

    • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet).

    • Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Express the results as the percentage of invasion relative to the vehicle control.[12][13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the uPA signaling pathway and a typical experimental workflow for evaluating uPA inhibitors.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin ECM Extracellular Matrix (ECM) (e.g., Fibronectin, Laminin) Plasmin->ECM Degrades Degraded_ECM Degraded ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Leads to Signaling Intracellular Signaling (FAK, Src, MAPK) Integrins->Signaling Activates Signaling->Invasion Promotes UK_371804 UK-371804 UK_371804->uPA Inhibits

Caption: The uPA signaling pathway in cancer progression and the point of intervention for UK-371804.

Experimental_Workflow Start Start: Hypothesis Inhibiting uPA reduces cancer cell invasion In_Vitro_Enzyme In Vitro Enzyme Assay (Determine Ki and IC50 of inhibitors) Start->In_Vitro_Enzyme Cell_Culture Cell-Based Invasion Assay (Assess effect on cancer cell invasion) In_Vitro_Enzyme->Cell_Culture Select potent inhibitors In_Vivo_Xenograft In Vivo Xenograft Model (Evaluate anti-tumor and anti-metastatic efficacy) Cell_Culture->In_Vivo_Xenograft Confirm cellular activity Data_Analysis Data Analysis and Comparison (Potency, selectivity, efficacy) In_Vivo_Xenograft->Data_Analysis Conclusion Conclusion (Identify lead candidate for further development) Data_Analysis->Conclusion

Caption: A typical experimental workflow for the preclinical evaluation of uPA inhibitors.

Conclusion

This compound emerges as a highly potent and selective inhibitor of urokinase-type plasminogen activator. Its nanomolar potency and significant selectivity over other key serine proteases like tPA and plasmin suggest a favorable therapeutic window. In comparison, while other inhibitors like WX-UK1 and amiloride also target uPA, they exhibit lower potency. BMS-262084, although showing some activity against uPA, is primarily a Factor XIa inhibitor, highlighting the superior selectivity of UK-371804 for its intended target. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and comparison of uPA inhibitors in the pursuit of novel anti-metastatic therapies.

References

comparing UK-371804 hydrochloride and amiloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to UK-371804 Hydrochloride and Amiloride Derivatives for Researchers

This guide provides a detailed comparison of this compound and various amiloride derivatives, focusing on their mechanisms of action, inhibitory activities, and selectivity profiles. The information is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, cardiovascular disease, and ion channel research.

Introduction

This compound is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1][2] Amiloride is a potassium-sparing diuretic that primarily targets the epithelial sodium channel (ENaC).[1] However, amiloride and its derivatives also exhibit inhibitory activity against other targets, including the Na+/H+ exchanger (NHE) and, notably, uPA.[1][3] This dual activity of amiloride derivatives has sparked interest in their potential as anti-cancer agents.[4][5] This guide presents a comparative analysis of these compounds to aid in the selection of appropriate tools for research and drug discovery.

Mechanism of Action

This compound: This compound acts as a competitive inhibitor of uPA, binding to its active site and preventing the conversion of plasminogen to plasmin.[2] Plasmin is a broad-spectrum protease that degrades extracellular matrix components, facilitating cancer cell invasion and metastasis.[1] By inhibiting uPA, UK-371804 effectively blocks this pathological cascade.[2]

Amiloride and its Derivatives: The primary mechanism of amiloride's diuretic effect is the blockade of ENaC in the distal nephron of the kidney.[1] Amiloride and its derivatives also inhibit various isoforms of the Na+/H+ exchanger (NHE), which are involved in regulating intracellular pH and cell volume.[3][6] Furthermore, amiloride exhibits a moderate inhibitory effect on uPA, a "side-activity" that has been exploited in the development of more potent uPA-inhibiting derivatives.[1][7]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound and various amiloride derivatives against their respective targets.

Table 1: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

CompoundTargetIC50KiSelectivity
This compound uPA0.89 µM (in human chronic wound fluid)[2][8]10 nM[1][2]~4000-fold vs. tPA, ~2700-fold vs. plasmin[8]
Amiloride uPA-7 µM[7]Highly selective vs. tPA, plasmin, kallikrein, thrombin[2]
6-(pyrimidine)-Amiloride (24) uPA175 nM[4][9]--
6-(methoxypyrimidine)-Amiloride (26) uPA86 nM[4][9]-143-fold selective for uPA over NHE-1[4][9]
Ethylisopropylamiloride (EIPA) uPA-~3.5 µM (estimated 2-fold more potent than amiloride)[10]-
Hexamethylene amiloride (HMA) uPA-~3.5 µM (estimated 2-fold more potent than amiloride)[10]-

Table 2: Inhibition of Na+/H+ Exchanger (NHE)

CompoundTargetIC50Ki
Amiloride NHE-13 µM (low Na+) to 1 mM (high Na+)[11]-
Ethylisopropylamiloride (EIPA) NHE-1-0.02 µM[6]
NHE-2-0.5 µM[6]
NHE-3-2.4 µM[6]
NHE-5-0.42 µM[6]
Cariporide (HOE-642) NHE-10.05 µM[12]-
NHE-21000 µM[12]-
NHE-33 µM[12]-
Zoniporide NHE-114 nM[13]14 nM
NHE-2-2200 nM
NHE-3 (rat)-220000 nM
6-(pyrimidine)-Amiloride (24) NHE-1266 nM[4][9]-
5-(morpholino)-Amiloride (29) NHE-1129 nM[4][9]-
5-(1,4-oxazepine)-Amiloride (30) NHE-185 nM[4][9]-

Table 3: Inhibition of Epithelial Sodium Channel (ENaC)

CompoundTargetIC50Kd
Amiloride ENaC0.454 µM (in HBECs)[14], 36.9 nM (in A6 cells)[15], 2.6 µM (δβγ ENaC)[16]-
Benzamil ENaC21.9 nM (in HBECs)[14], 50 nM (in CD PC monolayers)[17], 4.9 nM (in A6 cells)[15]-
Phenamil ENaC400 nM[18], 200 nM[17]0.4 nM

Signaling Pathways and Experimental Workflows

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in extracellular matrix degradation and cell invasion, and the inhibitory action of UK-371804 and amiloride derivatives.

uPA_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs uPA uPA MMPs Active MMPs Pro_MMPs->MMPs Plasmin ECM Extracellular Matrix (ECM) MMPs->ECM Degradation ECM Degradation ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion UK371804 UK-371804 UK371804->uPA Amiloride_Deriv Amiloride Derivatives Amiloride_Deriv->uPA

uPA signaling pathway and points of inhibition.
Na+/H+ Exchanger (NHE) and Intracellular pH Regulation

This diagram illustrates the function of NHE-1 in maintaining intracellular pH and how amiloride derivatives inhibit this process.

NHE_Pathway cluster_membrane Plasma Membrane NHE1 NHE-1 H_out H+ (extracellular) NHE1->H_out Na_in Na+ (intracellular) NHE1->Na_in H_in H+ (intracellular) H_in->NHE1 Na_out Na+ (extracellular) Na_out->NHE1 pH_up ↑ Intracellular pH Na_in->pH_up Amiloride_Deriv Amiloride Derivatives (e.g., EIPA, Cariporide) Amiloride_Deriv->NHE1

NHE-1 function and inhibition by amiloride derivatives.
Experimental Workflow for uPA Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of compounds against uPA.

uPA_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - uPA enzyme - Fluorogenic substrate - Test compounds (UK-371804, Amiloride derivs.) - Assay buffer Start->Prepare_Reagents Incubate Incubate uPA with test compounds Prepare_Reagents->Incubate Add_Substrate Add fluorogenic substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time (kinetic read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. compound concentration - Determine IC50/Ki values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a fluorogenic uPA inhibition assay.

Experimental Protocols

uPA Inhibition Assay (Fluorogenic Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

  • Reagents and Materials:

    • Human urokinase-type plasminogen activator (uPA)

    • Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore and a quencher)

    • Test compounds (this compound, amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

    • 96-well microplate (black, for fluorescence assays)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of uPA to each well of the microplate.

    • Add the diluted test compounds to the wells containing uPA and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by uPA separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Record the fluorescence intensity at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each compound concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration relative to a control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.[1]

Na+/H+ Exchanger (NHE-1) Inhibition Assay (Intracellular pH Measurement)

This assay measures the ability of a compound to inhibit the activity of NHE-1 by monitoring changes in intracellular pH (pHi).

  • Reagents and Materials:

    • Cells expressing NHE-1 (e.g., transfected cell lines or primary cells)

    • pH-sensitive fluorescent dye (e.g., BCECF-AM)

    • Ammonium chloride (NH4Cl) for acid loading

    • Sodium-free buffer

    • Sodium-containing buffer

    • Test compounds (amiloride derivatives)

    • Fluorescence microscope or plate reader capable of ratiometric measurements

  • Procedure:

    • Culture the NHE-1 expressing cells on coverslips or in microplates.

    • Load the cells with the pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.

    • Wash the cells to remove extracellular dye.

    • Induce intracellular acidification by exposing the cells to a pulse of NH4Cl followed by a switch to a sodium-free buffer.

    • Initiate NHE-1 activity by switching to a sodium-containing buffer. This will cause an influx of Na+ and efflux of H+, leading to a recovery of pHi.

    • To test the inhibitors, add the test compounds to the sodium-containing buffer.

    • Monitor the change in fluorescence of the pH-sensitive dye over time. The ratio of fluorescence at two different excitation wavelengths is used to determine the pHi.

  • Data Analysis:

    • Calculate the rate of pHi recovery in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition of the pHi recovery rate for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of uPA, making it a valuable tool for studying the role of this enzyme in cancer and other diseases. Amiloride and its derivatives present a more complex pharmacological profile, with activities against ENaC, NHE, and uPA. While amiloride itself is a weak uPA inhibitor, certain derivatives have been developed with significantly improved potency against uPA, sometimes retaining or losing activity against NHE-1. This allows for the selection of specific chemical probes to dissect the individual contributions of these targets in various biological processes. The choice between UK-371804 and an amiloride derivative will depend on the specific research question, with UK-371804 being the preferred choice for highly selective uPA inhibition and amiloride derivatives offering possibilities for dual or selective targeting of uPA and NHE-1.

References

A Comparative Guide to uPA Inhibitors: UK-371804 hydrochloride, WX-UK1, and WX-671

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent inhibitors of the urokinase-type plasminogen activator (uPA) system: UK-371804 hydrochloride, WX-UK1, and its oral prodrug, WX-671 (also known as Upamostat). The uPA system is a key player in cancer cell invasion and metastasis, making its inhibitors a significant area of research in oncology. This document summarizes their mechanisms of action, presents available quantitative data for performance comparison, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to the Compounds

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[1] By converting plasminogen to the broad-spectrum protease plasmin, uPA initiates a proteolytic cascade that facilitates tumor cell migration. Consequently, inhibitors of uPA are being actively investigated as potential anti-cancer therapeutics.

  • This compound is a potent and highly selective small molecule inhibitor of uPA.[2][3][4]

  • WX-UK1 is a synthetic, 3-amidinophenylalanine-based inhibitor of the uPA system.[5][6] It is the active metabolite of WX-671.

  • WX-671 (Upamostat) is an orally bioavailable prodrug that is converted in the body to the active inhibitor, WX-UK1.[1] This formulation allows for systemic administration in a clinical setting.

Mechanism of Action

All three compounds target the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and disrupting the downstream proteolytic cascade that enables cancer cell invasion.

The binding of uPA to its receptor (uPAR) on the cell surface localizes this proteolytic activity, enhancing its efficiency. By inhibiting uPA, these compounds effectively block this localized matrix degradation.

Below is a diagram illustrating the uPA signaling pathway and the point of inhibition by these compounds.

uPA Signaling Pathway uPA Signaling Pathway and Point of Inhibition Pro_uPA Pro-uPA uPA uPA (active) Pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasmin Plasmin uPA->Plasmin Cleavage Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Inhibitors UK-371804 WX-UK1 Inhibitors->uPA Inhibition

A diagram of the uPA signaling pathway and the inhibitory action of the compounds.

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data for this compound and WX-UK1. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Inhibitory Potency against uPA

CompoundInhibition Constant (Ki) for uPAIC50
This compound10 nM[2][4]0.89 µM (in human chronic wound fluid)[2][4]
WX-UK1~1 µM[7]Not explicitly reported for uPA

Table 2: Selectivity Profile

CompoundSelectivity vs. tPASelectivity vs. PlasminOther Notable Selectivity
This compound4000-fold[2][4]2700-fold[2][4]---
WX-UK1Not explicitly reportedInhibits plasmin in the low micromolar range[6]Potent inhibitor of other trypsin-like proteases (trypsin-1, -2, -3, -6, and matriptase-1) with Ki values in the low nanomolar range (as low as 19 nM for trypsin-3)[7]

Table 3: Efficacy in In Vitro Invasion Assays

CompoundCell LinesObserved Effect
This compoundData from direct comparative invasion assays not readily available in searched literature.---
WX-UK1FaDu (SCCHN), HeLa (cervical carcinoma)Up to 50% reduction in tumor cell invasion[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are representative protocols for a uPA activity assay and a Matrigel invasion assay.

Chromogenic uPA Activity Assay

This assay measures the enzymatic activity of uPA by detecting the cleavage of a chromogenic substrate.

Principle: Active uPA cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the uPA activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Purified human uPA standard

  • uPA assay buffer

  • Chromogenic uPA substrate (e.g., S-2444)

  • Test inhibitors (UK-371804, WX-UK1)

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the uPA standard and the test inhibitors in the assay buffer. The chromogenic substrate is also dissolved in the assay buffer according to the manufacturer's instructions.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the uPA standard (or sample containing uPA), and the test inhibitor at various concentrations. Include a control group with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement: Immediately measure the absorbance at 405 nm at time zero, and then take kinetic readings at regular intervals (e.g., every minute for 30 minutes) at 37°C.[8]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. The IC50 value can be determined by plotting the reaction rate against the inhibitor concentration.

uPA Activity Assay Workflow Workflow for Chromogenic uPA Activity Assay Prep Prepare Reagents (uPA, Inhibitors, Substrate) Setup Set up 96-well plate: - Assay Buffer - uPA - Inhibitor Prep->Setup Initiate Add Chromogenic Substrate Setup->Initiate Measure Kinetic Absorbance Reading (405 nm) Initiate->Measure Analyze Calculate Reaction Rate & Determine IC50 Measure->Analyze

A simplified workflow for a chromogenic uPA activity assay.
Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro by measuring their ability to migrate through a layer of reconstituted basement membrane (Matrigel).

Principle: Invasive cells secrete proteases, including uPA, to degrade the Matrigel barrier and migrate towards a chemoattractant in the lower chamber. The number of cells that successfully invade is quantified.

Materials:

  • 24-well Transwell inserts with 8.0 µm pore size membranes

  • Matrigel Basement Membrane Matrix

  • Cancer cell lines of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coating of Inserts: Thaw Matrigel at 4°C and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.[9]

  • Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Add the cell suspension to the Matrigel-coated upper chamber.

  • Incubation: Add medium containing a chemoattractant to the lower chamber and incubate the plate at 37°C in a CO2 incubator for 24-48 hours.[9]

  • Removal of Non-Invasive Cells: After incubation, carefully remove the non-invading cells and the Matrigel from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with a fixing solution, and then stain with a staining solution.[9]

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to a control.

Matrigel Invasion Assay Workflow Workflow for Matrigel Invasion Assay Coat Coat Transwell Inserts with Matrigel Seed Seed Cancer Cells in Upper Chamber Coat->Seed Incubate Incubate with Chemoattractant in Lower Chamber Seed->Incubate Remove Remove Non-Invasive Cells Incubate->Remove Fix_Stain Fix and Stain Invaded Cells Remove->Fix_Stain Quantify Count Invaded Cells (Microscopy) Fix_Stain->Quantify

References

Benchmarking UK-371804 Hydrochloride Against Peptide Inhibitors of uPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator (uPA) is a serine protease critically involved in cancer invasion and metastasis through its role in extracellular matrix degradation and cell signaling. Its inhibition represents a promising therapeutic strategy. This guide provides an objective comparison of the small molecule inhibitor UK-371804 hydrochloride and peptide-based inhibitors of uPA, supported by available experimental data.

At a Glance: UK-371804 vs. Peptide Inhibitors

FeatureThis compoundPeptide Inhibitors (e.g., Bicyclic Peptides)
Molecular Nature Small Molecule (Non-peptidic)Peptidic (e.g., bicyclic structures)
uPA Inhibition (Ki) 10 nM[1]53 nM (Bicyclic Peptide)[2], 0.20 µM (UK140)[3]
Selectivity High (e.g., 4000-fold vs. tPA, 2700-fold vs. plasmin)[1]Can be engineered for high specificity
Development Stage Preclinical evaluation for chronic dermal ulcers[4]Research and preclinical development
Administration Potential for various formulations, including topical[4]Typically requires parenteral administration

Quantitative Performance Data

The following tables summarize the reported in vitro efficacy of this compound and representative peptide inhibitors against human uPA.

Table 1: Inhibitory Potency against Human uPA

InhibitorTypeKᵢ (nM)IC₅₀ (µM)Source
This compoundSmall Molecule100.89 (in human chronic wound fluid)[1][4]
Bicyclic PeptidePeptide53Not Reported[2]
UK140Bicyclic Peptide200Not Reported[3]

Table 2: Selectivity Profile of this compound

ProteaseSelectivity (fold vs. uPA)Source
tPA4000[1]
Plasmin2700[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols used to determine the inhibitory activity of this compound and a representative bicyclic peptide inhibitor.

uPA Inhibition Assay (for this compound)

This protocol is based on the methods described for the characterization of UK-371804.

  • Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of uPA on a chromogenic substrate.

  • Materials:

    • Human urokinase-type plasminogen activator (uPA)

    • Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

    • Assay Buffer (e.g., 50 mM Tris, 0.01% Tween-20, pH 8.5)

    • This compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of human uPA in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the uPA solution to the wells of a 96-well microplate.

    • Add the different concentrations of this compound to the wells containing uPA and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

    • The inhibitory constant (Ki) is calculated from the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.

uPA Inhibition Assay (for Bicyclic Peptide Inhibitor)

This protocol is based on the methods described for the characterization of the bicyclic peptide with a Ki of 53 nM.

  • Principle: Similar to the assay for UK-371804, this method quantifies the inhibition of uPA's proteolytic activity.

  • Materials:

    • Human urokinase-type plasminogen activator (uPA)

    • Fluorogenic or chromogenic substrate for uPA

    • Assay Buffer (e.g., PBS with 0.01% Tween-20)

    • Bicyclic peptide inhibitor

    • 96-well microplate

    • Fluorimeter or spectrophotometer

  • Procedure:

    • Solutions of human uPA and the bicyclic peptide are prepared in the assay buffer.

    • The uPA and varying concentrations of the bicyclic peptide are pre-incubated in the wells of a 96-well plate for a specified time to allow for binding.

    • The reaction is started by the addition of the uPA substrate.

    • The fluorescence or absorbance is measured kinetically.

    • The Ki value is determined by fitting the data to the appropriate inhibition model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is essential for a clear understanding.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro-uPA pro-uPA (Zymogen) uPA uPA (Active) pro-uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Signaling Intracellular Signaling (Proliferation, Migration, Survival) Integrins->Signaling Activates

Caption: The uPA/uPAR signaling pathway.

uPA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare uPA, Inhibitor, and Substrate Solutions Incubation Incubate uPA with Varying Inhibitor Concentrations Reagents->Incubation Reaction Initiate Reaction with Chromogenic/Fluorogenic Substrate Incubation->Reaction Measurement Measure Absorbance/Fluorescence Kinetically Reaction->Measurement Data Plot Reaction Rates vs. Inhibitor Concentration Measurement->Data Calculation Calculate Ki/IC50 Values Data->Calculation

Caption: General workflow for a uPA inhibition assay.

Matrigel_Invasion_Assay_Workflow cluster_setup Chamber Setup cluster_experiment Invasion Experiment cluster_quantification Quantification Coat Coat Transwell Insert with Matrigel Seed Seed Cells in Upper Chamber with/without Inhibitor Coat->Seed Chemoattractant Add Chemoattractant to Lower Chamber Incubate Incubate for 24-48h Chemoattractant->Incubate Remove Remove Non-invading Cells Incubate->Remove Stain Stain Invading Cells Remove->Stain Count Count Invaded Cells Stain->Count

Caption: Workflow for a Matrigel cell invasion assay.

Concluding Remarks

Both the small molecule inhibitor UK-371804 and peptide-based inhibitors demonstrate potent inhibition of uPA. UK-371804 exhibits high potency and selectivity, with the advantage of being a small molecule that may offer more flexibility in formulation and administration. Peptide inhibitors, while potentially facing challenges in delivery and stability, can be designed to have high specificity and potency, targeting large interaction surfaces on the enzyme.

The choice between these inhibitor classes will depend on the specific therapeutic application, desired pharmacokinetic properties, and the target product profile. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the development of novel uPA-targeted therapies.

References

Confirming the Downstream Effects of uPA Inhibition by UK-371804 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UK-371804 hydrochloride, a potent and selective urokinase-type plasminogen activator (uPA) inhibitor, with other relevant alternatives. The objective is to delineate the downstream effects of uPA inhibition, supported by experimental data, to aid in the evaluation of this compound for research and drug development purposes.

Introduction to uPA and its Role in Disease

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] The uPA system is centrally involved in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[2][3] Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in several cancers.[2][4] Inhibition of uPA is therefore a promising therapeutic strategy to impede tumor progression and metastasis.[2][5]

The uPA Signaling Pathway

The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade. This interaction facilitates the conversion of the zymogen plasminogen into its active form, plasmin. Plasmin, a broad-spectrum protease, can directly degrade components of the ECM and also activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM degradation and facilitate cell invasion.[3][6]

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_inhibitors Inhibitors Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin MMPs Active MMPs Plasmin->MMPs Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to pro_MMPs Pro-MMPs pro_MMPs->MMPs MMPs->ECM_Degradation Leads to Cell_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Invasion Facilitates uPA uPA uPA_uPAR uPA-uPAR Complex uPA->uPA_uPAR uPAR uPAR uPAR->uPA_uPAR uPA_uPAR->Plasmin Activates UK_371804 UK-371804 UK_371804->uPA Other_Inhibitors Other Inhibitors (e.g., Upamostat) Other_Inhibitors->uPA

Figure 1: The uPA signaling cascade and points of inhibition.

Comparative Analysis of uPA Inhibitors

This compound

UK-371804 is a potent and selective inhibitor of uPA.[5][7] Preclinical studies have demonstrated its ability to inhibit uPA activity and reduce cancer cell invasion.

ParameterValueCell Line/ModelReference
Ki for uPA 10 nMCell-free assay[7]
Selectivity ~4000-fold vs. tPA, ~2700-fold vs. plasminCell-free assay[7]
IC50 in wound fluid 0.89 µMHuman chronic wound fluid[7]
Inhibition of Invasion Area ~70% reductionHCT 116 colorectal cancer 3D tumouroids[5]
Inhibition of Invasion Distance ~48% reductionHCT 116 colorectal cancer 3D tumouroids[5]
Alternative uPA Inhibitors

Upamostat (WX-671) is an orally available prodrug of WX-UK1, a potent inhibitor of uPA and other serine proteases.[8][9] WX-UK1 has been evaluated in several clinical trials.[3]

ParameterValueCell Line/ModelReference
Ki for uPA (WX-UK1) 0.41 µMCell-free assay[10]
Inhibition of Invasion Up to 50%FaDu (SCCHN) and HeLa (cervical) cells[11]
Clinical Trial (Upamostat) Median OS: 12.5 months (w/ gemcitabine) vs. 9.9 months (gemcitabine alone)Locally advanced pancreatic cancer[9]

A variety of other small molecule and peptide-based uPA inhibitors have been developed and tested in preclinical settings. For instance, the peptide inhibitor Å6 has shown efficacy in reducing tumor growth in xenograft models.[2] Another small molecule, WX-340, was effective in reducing cell adhesion and invasion in anaplastic thyroid cancer cell lines in vitro, though it did not significantly reduce tumor growth in a xenograft model.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of uPA inhibitors are provided below.

Western Blot Analysis for uPA and uPAR Expression

This protocol is for the detection of uPA and uPAR proteins in cell lysates.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Lysis Protein_Quant 2. Protein Quantification Cell_Culture->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: Workflow for Western Blot Analysis.

1. Sample Preparation:

  • Culture cells to 70-80% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against uPA or uPAR overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Gelatin Zymography for MMP Activity

This assay is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in conditioned media.

1. Sample Preparation:

  • Culture cells in serum-free media for 24-48 hours to collect conditioned media.

  • Centrifuge the conditioned media to remove cells and debris.

  • Determine the protein concentration of the conditioned media.

2. Zymography Gel Electrophoresis:

  • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

  • Mix conditioned media samples with non-reducing sample buffer. Do not boil the samples.

  • Load equal amounts of protein onto the zymogram gel.

  • Run the gel at 4°C.

3. Renaturation and Development:

  • After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow enzymes to renature.

  • Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-24 hours.

4. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Image the gel and quantify the band intensity using densitometry software.

Boyden Chamber Assay for Cell Invasion

This assay measures the invasive capacity of cells through a basement membrane matrix.

Boyden_Chamber_Workflow Prepare_Inserts 1. Coat Transwell inserts with Matrigel Seed_Cells 2. Seed cells in serum-free media in upper chamber Prepare_Inserts->Seed_Cells Add_Chemoattractant 3. Add chemoattractant (e.g., FBS) to lower chamber Seed_Cells->Add_Chemoattractant Incubate 4. Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Non_Invading 5. Remove non-invading cells from upper surface Incubate->Remove_Non_Invading Fix_Stain 6. Fix and stain invading cells on lower surface Remove_Non_Invading->Fix_Stain Quantify 7. Count cells or measure OD after extraction Fix_Stain->Quantify

Figure 3: Workflow for the Boyden Chamber Invasion Assay.

1. Preparation of Invasion Chambers:

  • Coat the upper surface of Transwell inserts (typically with an 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.

2. Cell Seeding and Treatment:

  • Resuspend cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the coated inserts. Inhibitors such as UK-371804 can be added to the cell suspension.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

3. Incubation and Analysis:

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet).

  • Count the number of stained cells in several microscopic fields to quantify invasion. Alternatively, the stain can be extracted and the absorbance measured.

Conclusion

This compound is a potent and highly selective inhibitor of uPA that has demonstrated efficacy in reducing cancer cell invasion in preclinical 3D models. While direct comparative studies with clinically evaluated inhibitors like upamostat are lacking, the available data suggests that UK-371804 is a valuable tool for investigating the downstream consequences of uPA inhibition in cancer biology and holds potential for further therapeutic development. Future research should focus on direct, head-to-head comparisons of UK-371804 with other uPA inhibitors in a range of cancer models to more definitively establish its relative efficacy and therapeutic potential.

References

A Head-to-Head Comparison of Small Molecule uPA Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of small molecule urokinase-type plasminogen activator (uPA) inhibitors, supported by experimental data. The urokinase plasminogen activator system is a crucial pathway in tumor invasion and metastasis, making uPA a compelling target for anticancer therapies.

Introduction to uPA and its Role in Cancer

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and the formation of metastases.[1] Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, including breast, pancreatic, and gastric cancers.[2][3] Small molecule inhibitors targeting the catalytic activity of uPA have emerged as a promising therapeutic strategy to counteract these malignant processes.[4] This guide focuses on a head-to-head comparison of several prominent small molecule uPA inhibitors, detailing their inhibitory potency, selectivity, and preclinical efficacy.

Quantitative Comparison of uPA Inhibitors

The following table summarizes the in vitro potency of several small molecule uPA inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source. The data presented here is compiled from various studies to provide a comparative overview.

InhibitorChemical ClassTargetIC50 (nM)Ki (nM)Selectivity ProfileReference(s)
WX-UK1 (UKI-1) 3-Amidinophenylalanine derivativeHuman uPA-410Non-selective, also inhibits other trypsin-like serine proteases such as trypsin-1, -2, -3, -6 and matriptase-1.[1][5]
Upamostat (WX-671) Prodrug of WX-UK1Human uPAIC50 of active metabolite (WX-UK1) is ~83,000 nM in HuCCT1 cells-Orally available prodrug, converted to the active form WX-UK1.[6][7][6][7]
WX-340 Competitive active-site inhibitorHuman uPA9012Highly specific for uPA with Ki > 190,000 nM for other serine proteases like plasmin, thrombin, and tPA.[8]
Amiloride Pyrazine derivativeHuman uPA45,000 - 85,0007,000Moderate potency with high selectivity against other trypsin-like serine proteases like tPA, plasmin, and thrombin.[1][9][10]
Compound 24 (Amiloride Derivative) 6-substituted AmilorideHuman uPA175-Dual inhibitor of uPA and NHE1.[11]
Compound 26 (Amiloride Derivative) 6-substituted AmilorideHuman uPA86-143-fold selective for uPA over NHE1.[11]

In Vivo Efficacy of Selected uPA Inhibitors

Preclinical studies in various cancer models have demonstrated the anti-tumor and anti-metastatic potential of small molecule uPA inhibitors.

  • Upamostat (WX-671): In a phase II clinical trial for locally advanced pancreatic cancer, Upamostat in combination with gemcitabine showed a trend towards improved overall survival and a higher rate of partial remission compared to gemcitabine alone.[12][13] Specifically, the median overall survival was 12.5 months in the combination arm compared to 9.9 months in the gemcitabine-alone arm.[13]

  • WX-UK1: The active metabolite of Upamostat, has demonstrated significant reduction in tumor growth and metastatic lesions in rat models of pancreatic and mammary adenocarcinoma.[5]

  • WX-340: While effective in reducing cell adhesion and invasion in vitro, WX-340 did not significantly reduce tumor growth in an anaplastic thyroid cancer xenograft model, suggesting that uPA inhibition alone may not be sufficient in all cancer types.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of uPA inhibitors are provided below.

uPA Enzymatic Inhibition Assay (Chromogenic)

This assay is used to determine the in vitro potency of inhibitors against purified uPA.

Principle: The enzymatic activity of uPA is measured by its ability to cleave a chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.[14]

Materials:

  • Purified human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

  • Test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed amount of human uPA to each well.

  • Add serial dilutions of the test inhibitor to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which is coated with a layer of extracellular matrix proteins (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., serum-containing medium). Invasive cells degrade the matrix and migrate through the pores of the insert towards the chemoattractant. The number of invaded cells is quantified after a specific incubation period.

Materials:

  • Cancer cell line (e.g., HT-1080 human fibrosarcoma cells)

  • Transwell inserts (8.0 µm pore size)

  • Matrigel or other basement membrane extract

  • Cell culture medium (serum-free and serum-containing)

  • Test inhibitors

  • Staining solution (e.g., Crystal Violet or Diff-Quik™)

  • Microscope

Procedure:

  • Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of the test inhibitor.

  • Seed the cell suspension into the upper chamber of the coated inserts.

  • Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invaded cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields to determine the extent of invasion.

  • Calculate the percentage of invasion inhibition for each inhibitor concentration compared to the untreated control.

Visualizing the Landscape of uPA Inhibition

uPA Signaling Pathway in Cancer Metastasis

The following diagram illustrates the central role of the uPA system in mediating cancer cell invasion and metastasis.

Caption: The uPA signaling cascade leading to ECM degradation and cancer cell invasion.

Experimental Workflow for uPA Inhibitor Screening

This diagram outlines a typical workflow for the identification and characterization of novel small molecule uPA inhibitors.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & Lead Optimization cluster_Preclinical Preclinical Evaluation Library Small Molecule Library HTS High-Throughput Screening (e.g., Enzymatic Assay) Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Selectivity Selectivity Profiling (against other proteases) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Compound Lead Compound SAR->Lead_Compound Cell_Based Cell-Based Assays (Invasion, Migration) Lead_Compound->Cell_Based In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Based->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Clinical Candidate Tox->Candidate

Caption: A streamlined workflow for the discovery and development of uPA inhibitors.

Mechanism of Action of Catalytic Site uPA Inhibitors

This diagram illustrates how small molecule inhibitors block the catalytic activity of uPA.

MOA cluster_NoInhibitor Without Inhibitor cluster_WithInhibitor With Inhibitor uPA_active_site uPA (Active Site) Binding Binding & Cleavage uPA_active_site->Binding Plasminogen_substrate Plasminogen (Substrate) Plasminogen_substrate->Binding Plasmin_product Plasmin (Product) Binding->Plasmin_product uPA_inhibited uPA (Active Site) Blocked Binding Blocked uPA_inhibited->Blocked Inhibitor Inhibitor Inhibitor->uPA_inhibited Binds to Active Site No_Reaction No Plasmin Formation Blocked->No_Reaction

Caption: Competitive inhibition of the uPA active site by a small molecule inhibitor.

References

Safety Operating Guide

Safe Disposal of UK-371804 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for UK-371804 hydrochloride, a potent urokinase-type plasminogen activator (uPA) inhibitor used in research. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Acute Toxicity (Oral, Category 4): Harmful if swallowed.[1]

  • Acute Toxicity (Dermal, Category 4): Harmful in contact with skin.[1]

  • Acute Aquatic Hazard (Category 3): Harmful to aquatic life.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Appropriate respiratory protection, especially in case of inadequate ventilation.

  • Protective gloves.

  • Protective clothing.[1]

  • Eye protection.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Cover drains to prevent entry into the sewer system.

  • Absorb: For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®). For solid spills, take up dry without creating dust.

  • Collect: Carefully collect the absorbed material or spilled solid into a designated, labeled waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the collected waste and contaminated materials as hazardous chemical waste.

Disposal Procedures

Disposal of this compound and its containers must be conducted through an approved waste disposal plant. Do not dispose of this chemical into the environment, drains, or sewer systems.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."

    • Include any relevant hazard symbols (e.g., respiratory sensitizer, harmful, hazardous to the aquatic environment).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_handling Handling & Use cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound in Use B Contaminated Materials (Gloves, Vials, etc.) A->B C Unused/Expired Product A->C D Segregate into Labeled, Sealed Hazardous Waste Container B->D C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Waste Contractor E->F G Transport to Approved Waste Disposal Plant F->G

Caption: Logical workflow for the disposal of this compound.

Quantitative Data Summary

Hazard ClassificationCategoryGHS Code
Respiratory Sensitization1H334
Acute Toxicity (Oral)4H302
Acute Toxicity (Dermal)4H312
Short-term (acute) aquatic hazard3H402

Disclaimer: This information is intended as a guide. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all applicable local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.

References

Personal protective equipment for handling UK-371804 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling UK-371804 hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is intended for research use only and is not for human or veterinary use.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant, impervious glovesNitrile rubber is a suitable material. Gloves must be inspected for integrity before use. Dispose of contaminated gloves immediately after use in accordance with good laboratory practices and local regulations.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact. For procedures with a higher risk of splashing, consider a chemically resistant apron.
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or when handling large quantities that may generate dust or aerosols. The type of respirator will depend on the exposure risk.

Operational Plan: From Receipt to Disposal

This section outlines the procedural, step-by-step guidance for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.

Experimental Protocol: Handling and Preparation of Solutions
  • Work Area Preparation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling the compound, don all required PPE as detailed in the table above.

  • Weighing: Use a calibrated analytical balance within the fume hood to weigh the desired amount of this compound. Handle the solid carefully to avoid generating dust.

  • Dissolving: Slowly add the solvent to the solid compound. Use appropriate solvents as determined by your experimental needs (e.g., DMSO). Ensure the container is securely capped before mixing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.

  • Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused solid compound and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should also be disposed of as hazardous chemical waste.

  • Disposal Containers: Use clearly labeled, sealed, and appropriate waste containers for all this compound waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

safe_handling_workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_disposal Cleanup & Disposal sds_review Review Safety Data Sheet (SDS) ppe_check Gather & Inspect PPE sds_review->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep weighing Weigh Compound fume_hood_prep->weighing dissolving Prepare Solution weighing->dissolving experiment Conduct Experiment dissolving->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Remove PPE waste_disposal->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing

Caption: Safe handling workflow for this compound.

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